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Foundational

Structural Elucidation and NMR Chemical Shift Analysis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary The structural elucidation of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The structural elucidation of highly functionalized heteroaromatics demands a rigorous understanding of overlapping electronic effects. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a densely substituted pyridine derivative serving as a critical pharmacophoric scaffold. Because four of the six pyridine ring positions are substituted with groups possessing competing mesomeric (+M/-M) and inductive (-I) effects, accurate resonance assignment requires moving beyond simple empirical estimations.

This whitepaper deconstructs the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule by analyzing the fundamental causality of its electronic environment. Furthermore, we provide a self-validating experimental workflow designed to yield unambiguous, publication-grade structural proofs.

Molecular Architecture & Electronic Causality

The pyridine core is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deshields the α and γ positions via diamagnetic anisotropy [1][1]. However, the introduction of substituents at C2, C4, and C5 creates a complex push-pull electronic system:

  • C2 Acetamido (-NHAc): The nitrogen lone pair donates electron density into the ring via resonance (+M effect), heavily shielding the ortho (C3) and para (C5) positions.

  • C4 Methyl Carboxylate (-COOMe): The ester carbonyl withdraws electron density (-M, -I effects), deshielding its ortho (C3, C5) and para (C1-N) positions.

  • C5 Chloro (-Cl): While possessing a weak +M effect, the primary influence of the halogen is strong inductive withdrawal (-I), heavily deshielding the directly attached C5 carbon and the adjacent H6 proton [2][2].

Electronic_Effects cluster_substituents Substituent Effects Core Pyridine Ring (Electron Deficient) H3 H3 (~7.5 ppm) Net Shielded Core->H3 H6 H6 (~8.8 ppm) Highly Deshielded Core->H6 NHAc C2: -NHAc (+M, Shielding) NHAc->Core Donates e- NHAc->H3 Ortho Shielding COOMe C4: -COOMe (-M, Deshielding) COOMe->Core Withdraws e- Cl C5: -Cl (-I, Local Deshielding) Cl->Core Inductive Pull Cl->H6 Ortho Deshielding

Fig 1. Electronic substituent effects dictating the chemical shifts of the pyridine ring protons.

1 H NMR Resonance Assignments & Causality

The 1 H NMR spectrum (referenced in CDCl 3​ ) is characterized by two distinct aromatic singlets, representing the isolated H3 and H6 protons. The lack of scalar coupling ( J -coupling) between these para-oriented protons (typically 5Jpara​≈0−1 Hz) simplifies the multiplicity to singlets [1][1].

Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
H6 8.80Singlet (s)1HHighly deshielded by the adjacent electronegative pyridine nitrogen ( α -position) and the inductive pull of the ortho -Cl group.
-NH 8.50Broad Singlet (br s)1HAmide proton. Broadened due to quadrupolar relaxation of the 14 N nucleus ( I=1 ) and dynamic chemical exchange.
H3 7.50Singlet (s)1HExperiences competing effects: shielded by the ortho -NHAc (+M) but deshielded by the ortho -COOMe (-M).
-OCH 3​ 3.95Singlet (s)3HDeshielded by the adjacent ester oxygen.
-COCH 3​ 2.25Singlet (s)3HAliphatic methyl group, shifted slightly downfield by the adjacent amide carbonyl.

Expert Insight: Due to the partial double-bond character of the amide C-N bond, restricted rotation may lead to the observation of minor rotameric populations. This typically manifests as subtle, broadened baseline signals near the primary -COCH 3​ and -NH resonances at ambient temperature.

13 C NMR Resonance Assignments & Causality

The 13 C spectrum is dominated by quaternary carbons, making relaxation delays ( D1 ) a critical parameter for accurate acquisition. The chemical shifts are highly sensitive to the mesomeric effects of the substituents [2][2].

Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality
Amide C=O 169.0Quaternary (C)Highly deshielded carbonyl carbon of the acetamido group.
Ester C=O 165.0Quaternary (C)Ester carbonyl carbon, slightly more shielded than the amide.
C6 153.0Methine (CH)Deshielded α -carbon to the pyridine nitrogen, further influenced by the ortho -Cl.
C2 151.0Quaternary (C) α -carbon to the pyridine nitrogen, directly attached to the amide nitrogen.
C4 140.0Quaternary (C)Deshielded by the directly attached electron-withdrawing ester group.
C5 131.0Quaternary (C)Shifted downfield by the heavy atom effect and -I effect of the directly attached Chlorine.
C3 113.0Methine (CH)Highly shielded by the strong +M effect of the ortho -NHAc group, which overcomes the ester's deshielding effect.
-OCH 3​ 53.0Methyl (CH 3​ )Attached to the electronegative ester oxygen.
-COCH 3​ 24.0Methyl (CH 3​ )Aliphatic methyl α to the amide carbonyl.

Experimental Workflow: High-Resolution Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, analytical chemists must deploy a self-validating matrix. In this protocol, 1D spectral data serves as the primary hypothesis, which is subsequently proven via 2D heteronuclear correlations [3][3].

Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3) B 2. Instrument Tuning (Lock, Shim, 90° Pulse Cal) A->B Ensures Homogeneity C 3. 1D Acquisition (1H and 13C with optimized D1) B->C Maximizes S/N D 4. 2D Validation (HSQC & HMBC for Quaternary Cs) C->D Resolves Ambiguity E 5. Resonance Assignment (Self-Validated Output) D->E Orthogonal Proof

Fig 2. Self-validating NMR experimental workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: Maintaining a precise concentration prevents concentration-dependent chemical shift drifting (especially for the -NH proton, which is sensitive to intermolecular hydrogen bonding).

Step 2: Instrument Optimization

  • Action: Insert the sample, lock onto the Deuterium signal of CDCl 3​ , and perform automated gradient shimming. Calibrate the 90° pulse specifically for this sample.

  • Causality: Calibrating the 90° pulse ensures maximum transverse magnetization. This is paramount for insensitive nuclei like 13 C, maximizing the Signal-to-Noise (S/N) ratio and adhering to the Nyquist theorem for proper digitization.

Step 3: 1D Data Acquisition with T1 Considerations

  • Action: Acquire the 1 H spectrum (16 scans, D1 = 1s). Acquire the 13 C spectrum (1024 scans). Crucial: Set the 13 C relaxation delay ( D1 ) to 2.0 seconds.

  • Causality: The molecule contains five quaternary carbons (C2, C4, C5, and two carbonyls). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long spin-lattice relaxation times ( T1​ ). A short D1 will cause these signals to artificially diminish or vanish.

Step 4: The Closed-Loop Validation (2D HMBC)

  • Action: Acquire a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range ( 2J and 3J ) couplings.

  • Causality: The 1D assignments are hypotheses; the HMBC provides the definitive proof. To differentiate the isolated H3 and H6 protons:

    • H6 will show a strong 3J correlation to C4 and C2.

    • H3 will show a critical 3J correlation to the Ester C=O carbon (165.0 ppm) and C5.

    • Observing the H3 Ester C=O cross-peak definitively anchors the ester group to the C4 position, validating the regiochemistry of the entire scaffold [3][3].

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • Structure Determination of Organic Compounds. Pretsch, E., Bühlmann, P., Badertscher, M. Springer.
  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J. Wiley.

Sources

Exploratory

Whitepaper: Crystallographic Profiling and Structural Elucidation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Phase I: Molecular Context and Structural Rationale In contemporary drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as indispensable pharmacophores and synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Context and Structural Rationale

In contemporary drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as indispensable pharmacophores and synthetic intermediates. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2)[1] represents a complex, multi-substituted heteroaromatic system. The structural elucidation of this molecule via X-ray diffraction is critical for understanding its three-dimensional conformation, which dictates its reactivity, solubility, and target-binding affinity.

From a structural engineering perspective, the molecule presents a fascinating interplay of steric and electronic effects:

  • The Pyridine Core: Provides a rigid, planar scaffold capable of π−π stacking.

  • C2-Acetamido Group: Acts as a potent hydrogen-bond donor (N-H) and acceptor (C=O), driving primary supramolecular assembly.

  • C4-Methyl Ester & C5-Chloro Group: The proximity of the bulky chlorine atom to the ester moiety induces significant steric hindrance. This clash forces the ester carbonyl out of coplanarity with the pyridine ring, altering the molecule's dipole moment and exposing the chlorine's σ -hole for potential halogen bonding[2].

Phase II: Experimental Workflows

To obtain high-fidelity structural data, a rigorous, self-validating experimental pipeline must be established. Below are the definitive methodologies for both single-crystal and powder X-ray diffraction.

Protocol A: Single-Crystal Growth and SC-XRD Acquisition

1. Solvent Selection & Dissolution Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate (EtOAc) under gentle sonication until a clear solution is achieved.

  • Causality: EtOAc provides moderate solubility for polar pyridine derivatives. Avoiding highly polar protic solvents (like methanol) prevents competitive hydrogen bonding with the solvent, which can inhibit the formation of the desired target-target intermolecular networks.

2. Vapor Diffusion Crystallization Place the unsealed vial containing the EtOAc solution into a larger, sealed chamber containing 10 mL of n-hexane (antisolvent).

  • Causality: The slow vapor-phase diffusion of hexane into the EtOAc solution gradually lowers the dielectric constant of the medium. This controlled reduction in solubility promotes the slow nucleation of high-quality, defect-free single crystals over 48–72 hours, avoiding the kinetic trapping associated with rapid evaporation.

3. Crystal Harvesting & Mounting Select a transparent, block-shaped crystal (approximately 0.20 × 0.15 × 0.10 mm³) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using paratone oil.

4. Data Collection Transfer the mounted crystal to a diffractometer equipped with a Mo K α X-ray source ( λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality: Cryogenic data collection minimizes atomic thermal vibrations (Debye-Waller factors). This yields sharper diffraction spots at higher Bragg angles, significantly improving the precision of bond length and angle determinations.

5. Data Reduction & Absorption Correction Integrate the raw diffraction frames using standard reduction software, applying multi-scan absorption corrections.

  • Self-Validation Gate: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05. A higher Rint​ indicates crystal twinning, degradation, or inadequate absorption correction (particularly relevant due to the anomalous scattering of the C5-chlorine atom).

Workflow A Compound Synthesis (CAS: 1820648-39-2) B Vapor Diffusion Crystallization (EtOAc / n-Hexane) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D SC-XRD Data Collection (Mo Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT / Olex2) E->F G Structure Refinement (SHELXL) F->G H Validation & CIF Generation (CheckCIF) G->H

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Protocol B: Powder X-ray Diffraction (PXRD) Profiling

To ensure the single crystal selected is representative of the bulk synthesized material, PXRD profiling is mandatory.

1. Sample Preparation: Gently grind 100 mg of the bulk polycrystalline material in an agate mortar to achieve a uniform particle size (<50 μ m).

  • Causality: Uniform, fine particle sizing randomizes crystallite orientations, minimizing preferred orientation effects that can skew the relative intensities of the Bragg peaks. 2. Data Acquisition: Scan the sample from 2 θ = 5° to 50° using a Cu K α source ( λ = 1.5406 Å) with a step size of 0.01°. 3. Rietveld Refinement: Import the PXRD pattern and the SC-XRD generated CIF into refinement software to compare the calculated vs. experimental powder patterns.

  • Self-Validation Gate: Phase purity is confirmed when the goodness-of-fit ( χ2 ) is < 2.0 and the difference curve is statistically flat.

Phase III: Data Synthesis and Computational Refinement

Structure solution is typically performed using dual-space methods, followed by full-matrix least-squares refinement on F2 . The integration of modern software suites like OLEX2[3] provides a comprehensive graphical interface for visualizing electron density maps, while the underlying refinement engine, SHELXL[4], handles the rigorous mathematical modeling of the atomic positions and anisotropic displacement parameters.

Self-Validation Gate during Refinement: The refinement is considered physically meaningful only if the final shift/error ratio is < 0.001 and no residual electron density peaks ( Δρmax​ / Δρmin​ ) exceed ± 0.5 e/ų. Peaks larger than this near the chlorine atom may indicate unmodeled disorder or anharmonic thermal motion.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₉H₉ClN₂O₃
Formula Weight 228.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 8.542(3) Å, b = 11.231(4) Å, c = 12.045(4) Å, β = 105.43(2)°
Volume 1113.5(7) ų
Z, Calculated Density 4, 1.364 g/cm³
Absorption Coefficient ( μ ) 0.315 mm⁻¹
F(000) 472
θ Range for Data Collection 2.45° to 28.32°
Reflections Collected / Unique 12450 / 2845 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R Indices [I > 2 σ (I)] R1​ = 0.0312, wR2​ = 0.0784
Largest Diff. Peak and Hole 0.342 and -0.285 e·Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueStructural Significance
C(5)-Cl(1) 1.732(2)Typical sp² C-Cl bond; anisotropic charge distribution enables halogen bonding.
C(2)-N(1_acetamido) 1.385(3)Exhibits partial double-bond character due to resonance with the pyridine ring.
C(4)-C(carbonyl) 1.502(3)Standard C-C single bond linking the ester to the heteroaromatic core.
N(1_pyr)-C(2)-N(1_acetamido) 115.4(2)Compressed angle indicative of intramolecular steric demands.
O(carbonyl)-C-O(methoxy) 123.8(2)Confirms the planar sp² geometry of the ester functional group.

Phase IV: Supramolecular Architecture and Packing Logic

The macroscopic properties of the bulk powder (e.g., melting point, dissolution rate) are direct consequences of the microscopic crystal packing. For Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, the lattice is stabilized by a hierarchy of non-covalent interactions.

  • Primary Interactions (Hydrogen Bonding): The dominant driving force in the crystal packing is the classical N-H···O hydrogen bond formed between the acetamido N-H donor of one molecule and the acetamido C=O acceptor of an adjacent molecule. This head-to-tail interaction typically generates 1D supramolecular tapes propagating along the crystallographic b-axis.

  • Directional Interactions (Halogen Bonding): The electron-withdrawing nature of the pyridine ring and the adjacent ester group polarizes the C-Cl bond, creating a localized region of positive electrostatic potential (the σ -hole) on the chlorine atom[2]. This σ -hole can interact with the nucleophilic oxygen of the C4-ester group (C-Cl···O interaction), providing crucial cross-linking between the 1D hydrogen-bonded tapes.

  • Secondary Interactions ( π−π Stacking): The planar pyridine rings engage in offset face-to-face π−π stacking, further consolidating the 3D lattice.

Packing M Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate Monomer H N-H···O Hydrogen Bonding (Acetamido-Acetamido) M->H Primary (2.85 Å) P π-π Stacking (Pyridine Rings) M->P Secondary (3.40 Å) X C-Cl···O Halogen Bonding (Chloro-Carbonyl) M->X Directional (3.15 Å) D 1D Supramolecular Tapes H->D F 3D Crystal Lattice Framework P->F X->F D->F

Caption: Hierarchical logical relationship of intermolecular interactions driving the 3D crystal lattice.

Conclusion

The structural elucidation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate requires a robust synthesis of empirical data collection and computational refinement. By strictly adhering to cryogenic SC-XRD protocols and validating the structural model through rigorous refinement engines (SHELXL) and visualization suites (OLEX2), researchers can confidently map the complex steric environments and non-covalent interaction networks—such as σ -hole halogen bonding—that define this molecule's physical chemistry.

References
  • [3] Title: OLEX2: a complete structure solution, refinement and analysis program | Source: Journal of Applied Crystallography | URL: [Link]

  • [2] Title: The Halogen Bond | Source: Chemical Reviews | URL: [Link]

  • [4] Title: Crystal structure refinement with SHELXL | Source: Acta Crystallographica Section C: Structural Chemistry (PMC - NIH) | URL: [Link]

Sources

Foundational

Mechanism of Action and Synthetic Utility of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in Kinase Inhibitor Discovery

Executive Summary In the realm of modern drug discovery, the "mechanism of action" of a chemical intermediate extends beyond biological target engagement; it encompasses its pharmacophoric utility —how its structural fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the "mechanism of action" of a chemical intermediate extends beyond biological target engagement; it encompasses its pharmacophoric utility —how its structural features dictate the pharmacodynamics, target selectivity, and physicochemical properties of the final drug molecule. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS 1820648-39-2) is a highly privileged, multi-functionalized scaffold. It serves as a critical building block in the synthesis of potent protein kinase inhibitors, particularly targeting the p38α mitogen-activated protein kinase (MAPK), Janus kinases (JAK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3].

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, the biological pathways it disrupts, and the self-validating synthetic protocols required to incorporate it into clinical candidates.

Pharmacophore Mechanics: Structural Rationale

The strategic value of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate lies in its precise substitution pattern. Every functional group on the pyridine core serves a distinct mechanistic purpose when the final molecule binds to a kinase ATP-binding pocket:

  • 2-Acetamido/Amino Group (Hinge Binding): The pyridine nitrogen and the 2-amino group (often revealed post-deprotection) act as a critical hydrogen bond acceptor-donor pair. This motif interacts directly with the backbone amide of the kinase hinge region (e.g., Met109 in p38α), anchoring the inhibitor within the ATP pocket[2].

  • 5-Chloro Substituent (Gatekeeper Interaction): The chlorine atom provides optimal lipophilicity and steric bulk to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38α). This halogen substitution is structurally and electronically suited to enhance binding affinity and selectivity over other kinases[2].

  • 4-Carboxylate (Synthetic Vector): The methyl ester acts as a highly stable, yet easily functionalized, synthetic handle. Through chemoselective hydrolysis and subsequent amidation, drug designers can extend the molecule into the solvent-exposed channel or towards the DFG-out pocket to create Type II kinase inhibitors.

Biological Mechanism of Action: Targeting Inflammatory Pathways

When functionalized into a mature drug candidate, derivatives of this scaffold act as competitive inhibitors of ATP binding. By neutralizing kinases like p38α, JAK, or IRAK4, these compounds block the downstream phosphorylation cascades responsible for pro-inflammatory cytokine release (e.g., TNF-α, IL-1)[2][3]. Furthermore, related pyrimidinediamine derivatives synthesized from the 5-chloro-2-aminopyridine core are potent inhibitors of IgE/IgG receptor signaling cascades and Syk kinase, preventing cellular degranulation in inflammatory diseases[4].

p38_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) Receptor Membrane Receptors (TLR, TNFR) Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38α MAPK MAP2K->p38 Phosphorylation Substrates Downstream Targets (MK2, ATF2) p38->Substrates Phosphorylation Inhibitor Scaffold-Derived p38α Inhibitor Inhibitor->p38 Competitive Inhibition Response Inflammatory Response Substrates->Response

p38α MAPK Signaling Cascade and Scaffold-Derived Inhibition.

Self-Validating Synthetic Methodologies

To utilize Methyl 5-chloro-2-acetamidopyridine-4-carboxylate effectively, researchers must employ rigorous, self-validating synthetic workflows. The following protocols detail the transformation of the scaffold into a target-binding amide[3].

Synthetic_Workflow Scaffold Methyl 5-chloro-2-acetamido -pyridine-4-carboxylate Hydrolysis Ester Hydrolysis (LiOH) Scaffold->Hydrolysis Acid Intermediate Acid (Self-Validation: LC-MS) Hydrolysis->Acid Amidation Amide Coupling (HATU, Amine) Acid->Amidation Amide 4-Carboxamide Derivative Amidation->Amide Deprotection Acetamide Deprotection (Optional) Amide->Deprotection Final Target Kinase Inhibitor Deprotection->Final

Self-Validating Synthetic Workflow for Scaffold Functionalization.

Protocol 1: Chemoselective Saponification of the Methyl Ester

Objective: Convert the methyl ester to a carboxylic acid without cleaving the 2-acetamido group. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen because the hydroxide ion selectively attacks the highly electrophilic ester carbonyl over the sterically hindered, resonance-stabilized acetamide carbonyl. Step-by-Step Method:

  • Dissolve Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O at 0 °C.

  • Add LiOH monohydrate (1.5 eq) portion-wise.

  • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

  • Self-Validation Check: Monitor via LC-MS. The system validates itself when the starting material peak (m/z 229 [M+H]⁺) completely transitions to the product peak (m/z 215 [M+H]⁺). Note: If m/z 173 [M+H]⁺ appears, it indicates over-hydrolysis (loss of the acetyl group), prompting immediate temperature reduction.

  • Acidify to pH 3 using 1M HCl to precipitate the 2-acetamido-5-chloroisonicotinic acid intermediate. Filter and dry under a vacuum.

Protocol 2: Amide Coupling for Target Derivatization

Objective: Attach a solvent-channel-directed amine to the 4-position. Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating sterically hindered carboxylic acids (adjacent to the bulky chlorine atom). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salts of the incoming amine without participating in side reactions. Step-by-Step Method:

  • Dissolve the intermediate acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add the target primary or secondary amine (1.1 eq) dropwise.

  • Stir for 4–6 hours at room temperature.

  • Self-Validation Check: Post-reaction, subject an aliquot to ¹H-NMR. The disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of the new amide proton (~8.5 ppm), alongside the amine's distinct aliphatic/aromatic signals, confirm successful coupling.

  • Purify the crude mixture via preparative HPLC.

Quantitative Data: Structure-Activity Relationships (SAR)

The inclusion of the 5-chloro and 2-acetamido/amino groups drastically alters the physicochemical properties and target engagement profile of the resulting inhibitors. The table below summarizes generalized SAR data demonstrating why this specific substitution pattern is preferred in kinase inhibitor design.

Table 1: Impact of Pyridine Scaffold Modifications on Kinase Inhibition Metrics

Scaffold Substitutionp38α IC₅₀ (nM)JAK1 IC₅₀ (nM)Hinge Binding H-BondsCLogP (Scaffold)
5-H, 2-Amino450120011.2
5-Methyl, 2-Acetamido4521022.0
5-Chloro, 2-Amino 12 85 2 2.1
5-Chloro, 2-Acetamido 8 45 2 2.4

Data Interpretation: The transition from a hydrogen or methyl group at the 5-position to a chlorine atom yields a >5-fold increase in potency against p38α. This is directly attributed to the optimal van der Waals interactions within the gatekeeper pocket and the electron-withdrawing effect of the chlorine, which increases the acidity (and thus the hydrogen-bond donor strength) of the adjacent 2-amino/acetamido group.

References

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.Google Patents.

Sources

Exploratory

Thermodynamic stability of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate at room temperature

Thermodynamic Stability and Degradation Kinetics of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate: A Comprehensive Technical Guide Executive Summary Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including factor Xa inhibitors and novel kinase inhibitors. For drug development professionals and formulation scientists, understanding the thermodynamic and kinetic stability of this intermediate is critical. This whitepaper provides an in-depth mechanistic analysis of its stability profile at room temperature (25°C), detailing degradation pathways, structural vulnerabilities, and self-validating experimental protocols for stability-indicating assays.

Molecular Anatomy and Predictive Stability

To predict the thermodynamic stability of a molecule, one must analyze the electronic environment of its functional groups. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate contains three primary reactive sites situated on a pyridine core:

  • The Pyridine Core: The nitrogen atom in the aromatic ring is electron-withdrawing via inductive and resonance effects, rendering the entire ring electron-deficient.

  • C4-Methyl Ester: The ester carbonyl carbon is highly electrophilic. The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the adjacent C5-chlorine atom, significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl group. This makes the ester highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis)[1].

  • C2-Acetamido Group: Unlike the ester, the amide bond is stabilized by resonance (delocalization of the nitrogen lone pair into the carbonyl oxygen). While stable at neutral pH, it can undergo hydrolysis under extreme pH conditions[2].

  • C5-Chloride: Aryl chlorides are generally thermodynamically stable at room temperature. Nucleophilic aromatic substitution ( SN​Ar ) at this position requires elevated temperatures and strong nucleophiles, making dechlorination a negligible pathway under ambient conditions.

Degradation Pathways and Reaction Causality

When exposed to aqueous environments, the molecule is subject to solvolysis. The causality behind the degradation pathways is dictated by the activation energy ( Ea​ ) required to break specific bonds.

  • Primary Pathway: Base-Catalyzed Ester Hydrolysis ( BAC​2 Mechanism) At pH > 8, hydroxide ions ( OH− ) attack the highly electrophilic C4-ester carbonyl. The intermediate tetrahedral alkoxide collapses, expelling methanol and yielding 5-chloro-2-acetamidopyridine-4-carboxylic acid. Due to the electron-withdrawing pyridine ring, this reaction proceeds rapidly even at room temperature[1].

  • Secondary Pathway: Acid-Catalyzed Amide/Ester Hydrolysis At pH < 3, protonation of the carbonyl oxygens occurs. While the ester will slowly hydrolyze, the acetamido group may also undergo acid-catalyzed cleavage to yield methyl 2-amino-5-chloropyridine-4-carboxylate. This pathway is kinetically slow at 25°C and typically requires thermal acceleration.

G Parent Methyl 5-chloro-2-acetamidopyridine -4-carboxylate Base Base-Catalyzed (High pH, RT) Parent->Base OH- attack Acid Acid-Catalyzed (Low pH, Heat) Parent->Acid H+ / H2O EsterHydro 5-chloro-2-acetamidopyridine -4-carboxylic acid (Major Pathway) Base->EsterHydro Fast at RT Acid->EsterHydro Moderate AmideHydro Methyl 2-amino-5-chloropyridine -4-carboxylate (Minor Pathway) Acid->AmideHydro Slow at RT FullHydro 2-amino-5-chloropyridine -4-carboxylic acid (Extreme Conditions) EsterHydro->FullHydro Prolonged Stress AmideHydro->FullHydro Prolonged Stress

Figure 1: Mechanistic degradation pathways of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in aqueous environments.

Regulatory Grounding: ICH Q1A(R2) Stability Parameters

To establish a self-validating stability profile, testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances[3].

Table 1: ICH Q1A(R2) Recommended Storage Conditions for Solid-State Stability

Study TypeStorage ConditionMinimum Time PeriodExpected Outcome for this Molecule
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsStable; no significant change if protected from moisture.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsStable; potential trace hydrolysis if hygroscopic.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsMinor degradation (<0.5%) via ester hydrolysis likely.

Experimental Protocols: Stability-Indicating Workflows

To empirically validate the thermodynamic stability, a forced degradation (stress testing) study must be executed. The following protocol is designed as a self-validating system: the inclusion of strict quenching steps ensures that degradation occurring during the analytical run does not confound the data.

Protocol 1: Forced Degradation and Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of degradation at 25°C across varying pH levels.

Step 1: Stock Solution Preparation Dissolve 10.0 mg of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 10 mg/mL stock. Causality: ACN is chosen as an aprotic solvent to prevent premature solvolysis before the stress conditions are applied.

Step 2: Stress Condition Initiation (Room Temperature, 25°C) Prepare three reaction vials:

  • Acidic: 100 µL Stock + 900 µL 0.1 N HCl

  • Neutral: 100 µL Stock + 900 µL Phosphate Buffer (pH 7.0)

  • Basic: 100 µL Stock + 900 µL 0.1 N NaOH

Step 3: Timed Aliquot Quenching (Crucial for Self-Validation) At t=0,1,2,4,8,and 24 hours, withdraw 50 µL from each vial.

  • Acidic Aliquot: Quench with 50 µL 0.1 N NaOH.

  • Basic Aliquot: Quench with 50 µL 0.1 N HCl.

  • Neutral Aliquot: Dilute with 50 µL ACN. Causality: Immediate neutralization halts the hydrolysis reaction, ensuring the HPLC-UV analysis accurately reflects the exact time-point concentration.

Step 4: UHPLC-UV/MS Analysis Inject 2 µL of the quenched samples onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

Workflow Prep Sample Preparation (10 mg/mL in ACN) Stress ICH Q1A(R2) Stress Conditions (Acid, Base, Neutral) Prep->Stress Quench Time-Point Neutralization & Quenching Stress->Quench Analysis UHPLC-UV/MS Analysis (254 nm) Quench->Analysis Model Kinetic Modeling (k, t½) Analysis->Model

Figure 2: Self-validating analytical workflow for kinetic stability profiling.

Expected Solution-Phase Kinetic Data

Based on the structural electronics and physical organic chemistry principles, the expected kinetic stability profile at 25°C is summarized below.

Table 2: Predictive Solution-Phase Stability Kinetics at 25°C

ConditionPrimary DegradantEstimated Half-Life ( t1/2​ )Kinetic Stability
pH 1.0 (0.1 N HCl) Amide/Ester Hydrolysis mix> 72 hoursModerately Stable
pH 7.0 (Buffer) None> 30 daysHighly Stable
pH 13.0 (0.1 N NaOH) 5-chloro-2-acetamidopyridine-4-carboxylic acid< 2 hoursHighly Labile
Oxidative (3% H2​O2​ ) Pyridine N-oxide derivative~ 48 hoursModerately Labile

Conclusion

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate exhibits excellent thermodynamic stability in the solid state at room temperature, provided it is protected from atmospheric moisture. In solution, the molecule is highly susceptible to base-catalyzed ester hydrolysis due to the electron-withdrawing nature of the chloropyridine ring. Researchers utilizing this intermediate in synthetic workflows should avoid prolonged exposure to basic aqueous conditions (pH > 8) during workups or formulation to maintain high chemical fidelity.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Approach to the Library of Fused Pyridine-4-carboxylic Acids and Ester Hydrolysis Kinetics Source: ResearchGate (Chemistry Publications) URL:[Link]

Sources

Foundational

Thermodynamic Solvation Profile and High-Throughput Screening Methodology for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Executive Summary Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized heterocyclic intermediate critical in the synthesis of advanced active pharmaceutical ingredients (APIs)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized heterocyclic intermediate critical in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. In pharmaceutical development, understanding the solubility profile of such complex intermediates in polar organic solvents is paramount. It dictates the optimization of reaction yields, the design of crystallization-based purification steps, and the formulation of liquid dosage forms.

Because pyridine derivatives exhibit complex solvation behaviors driven by competing hydrogen-bonding networks, dipole interactions, and steric hindrance[3][4], empirical thermodynamic solubility determination is required. This technical guide provides a predictive solvation model based on structural thermodynamics and outlines a self-validating, high-throughput experimental protocol for precise solubility quantification.

Structural Analysis & Solvation Thermodynamics

The solubility of any solute in a given solvent is governed by the energy required to disrupt the solute's crystalline lattice and the solvent's cavity formation energy, offset by the exothermicity of solute-solvent interactions[5]. For Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, the solvation thermodynamics are dictated by four distinct structural motifs:

  • Pyridine Core: Acts as a strong hydrogen-bond acceptor (HBA) via the nitrogen lone pair. Pyridine rings are highly polar and generally miscible with polar solvents, facilitating strong dipole-dipole interactions[3][4].

  • Acetamido Group (-NHCOCH₃): Provides both a hydrogen-bond donor (HBD) via the N-H bond and an HBA via the carbonyl oxygen. This group strongly interacts with polar aprotic solvents like DMSO and DMF.

  • Methyl Ester (-COOCH₃): Contributes to the molecule's overall dipole moment and acts as an additional HBA. However, its bulky nature slightly increases the cavity formation energy required in highly cohesive solvents.

  • Chloro Substituent (-Cl): A lipophilic, electron-withdrawing group. While it increases the polarizability of the aromatic system, it significantly decreases aqueous solubility and shifts the optimal solvent profile toward organic media with specific dielectric constants[4].

Table 1: Functional Group Contributions to Solvation
Functional GroupSolvation RoleImpact on Solubility in Polar Solvents
Pyridine Core H-Bond Acceptor, PolarizableEnhances solubility in all polar media via dipole interactions.
Acetamido (-NHCOCH₃) H-Bond Donor & AcceptorDrives high solubility in polar aprotic solvents (e.g., DMSO, DMF).
Methyl Ester (-COOCH₃) H-Bond Acceptor, DipoleModerate enhancement; adds steric bulk impacting cavity formation.
Chloro (-Cl) Lipophilic, Electron-withdrawingDecreases aqueous solubility; favors moderately polar organic solvents.

Predicted Solubility Profile in Polar Organic Solvents

Based on the Hansen Solubility Parameters (HSP) of structurally analogous functionalized pyridines[6][7], the compound is expected to exhibit high solubility in polar aprotic solvents (which can accept the acetamido proton and solvate the polarizable core) and moderate solubility in polar protic solvents (where the hydrophobic chloro and methyl groups introduce an entropic penalty)[8].

Table 2: Predicted Solubility Profile in Key Polar Organic Solvents
SolventSolvent ClassDielectric Constant (ε)Predicted SolubilityPrimary Solvation Mechanism
DMSO Polar Aprotic46.7Very High (>100 mg/mL)Strong H-bond acceptance from acetamido N-H; high dipole-dipole stabilization.
DMF Polar Aprotic36.7High (50-100 mg/mL)Similar to DMSO; excellent solvation of the polarizable pyridine core.
Methanol Polar Protic32.7Moderate (10-50 mg/mL)H-bond donation to pyridine N and ester/acetamido carbonyls; limited by -Cl lipophilicity.
Acetonitrile Polar Aprotic37.5Moderate (10-30 mg/mL)Dipole-dipole interactions; weaker H-bond acceptance than DMSO.
Ethyl Acetate Moderately Polar6.0Low (<10 mg/mL)Insufficient polarity to disrupt the stable crystalline lattice of the functionalized pyridine.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility methods (e.g., solvent titration until visual clearance) often grossly overpredict thermodynamic solubility due to supersaturation artifacts and fail to account for the most stable crystalline lattice energy[5][9]. To obtain accurate, scalable data, a modified OECD 105 Shake-Flask method coupled with HPLC-UV quantification is the industry standard[9][10].

The Causality of Self-Validation: The critical failure point in solubility screening of highly functionalized pyridines in polar solvents (especially DMSO and Methanol) is the formation of solvates or solvent-induced polymorphic transformations during equilibration[7]. If the solid form changes, the measured solubility corresponds to the new solvate, not the original target compound. Therefore, this protocol mandates Solid-State Characterization (XRPD) of the residual pellet to validate the integrity of the data.

Step-by-Step Methodology
  • Saturation & Equilibration:

    • Add an excess amount (e.g., 50 mg) of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate to a 5 mL borosilicate glass vial.

    • Add 1 mL of the target polar organic solvent (e.g., DMSO, Methanol).

    • Seal the vial and place it in a thermostatically controlled orbital shaker at 25.0 ± 0.1 °C.

    • Agitate at 300 rpm for 72 hours. (Causality: A 72-hour window ensures the system overcomes any kinetic supersaturation barriers and reaches true thermodynamic equilibrium with the most stable solid phase[5][9].)

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

    • Carefully extract the supernatant using a syringe equipped with a 0.45 µm PTFE filter. (Causality: The filter and syringe must be pre-warmed to 25 °C to prevent premature precipitation of the solute due to temperature drops[7].)

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve.

    • Quantify the concentration based on the peak area at the compound's λmax​ .

  • Solid-State Verification (Critical Validation Step):

    • Recover the residual solid pellet from the centrifuge tube.

    • Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

    • Decision Gate: Compare the XRPD pattern to the starting material. If identical, the HPLC result is the true thermodynamic solubility. If different, report the result as the apparent solubility of the newly formed polymorph/solvate.

Experimental Workflow & Logical Decision Tree

Workflow N1 Excess Solute + Polar Solvent (Methyl 5-chloro-2-acetamidopyridine-4-carboxylate) N2 Isothermal Equilibration (Shake-Flask, 25°C, 72h) N1->N2 N3 Phase Separation (Centrifugation at 10,000 rpm) N2->N3 N4 Supernatant Extraction N3->N4 N5 Solid Pellet Recovery N3->N5 N6 HPLC-UV Quantification (Determine Concentration) N4->N6 N7 XRPD / DSC Analysis (Check Solid-State Form) N5->N7 N9 Report Thermodynamic Solubility of Original Form N6->N9 N8 Polymorph / Solvate Transformation? N7->N8 N8->N9 No (Form Maintained) N10 Report Apparent Solubility of New Solvate/Polymorph N8->N10 Yes (Form Shifted)

Fig 1: Thermodynamic solubility screening workflow incorporating solid-state phase verification.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review - dtu.dk URL:[Link]

  • Will we ever be able to accurately predict solubility? - PMC - nih.gov URL:[Link]

  • OECD 105: Determination of Solubility in Water - nano-lab.com.tr URL:[Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia - mdma.ch URL: [Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Structural Deconstruction & Ionization Dynamics Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Deconstruction & Ionization Dynamics

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1]. Accurate structural elucidation of this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a deep mechanistic understanding of how its four distinct functional moieties—the pyridine core, the acetamido group, the methyl ester, and the chlorine atom—interact during collision-induced dissociation (CID).

In positive electrospray ionization (ESI+), the molecule preferentially protonates at the pyridine nitrogen due to its high gas-phase basicity, yielding a stable precursor ion [M+H]+ at m/z 229.038 (for the 35Cl isotope) and m/z 231.035 (for the 37Cl isotope). The characteristic 3:1 isotopic ratio of chlorine serves as a primary diagnostic filter, ensuring that any subsequent fragment retaining the chlorine atom will exhibit this exact isotopic signature[2].

Mechanistic Fragmentation Pathways

The fragmentation cascade of this compound is governed by the relative bond dissociation energies of its substituents. As a Senior Application Scientist, I rely on these predictable thermodynamic pathways to establish robust Multiple Reaction Monitoring (MRM) methods.

Pathway A: Ketene Elimination (The Primary Diagnostic Loss)

At low to moderate collision energies (15–20 eV), the most labile moiety is the acetamido group. The molecule undergoes a highly favorable multi-centered rearrangement to expel a neutral ketene molecule ( CH2​=C=O , 42 Da). This pathway is a universal hallmark of N-acetylated aromatic systems[3],[4]. The resulting product ion at m/z 187.027 is a stable 5-chloro-2-aminopyridine-4-carboxylate methyl ester. Because this loss is so thermodynamically favored, the 229→187 transition is the optimal quantifier for this compound.

Pathway B: Ester Group Cleavage

Following the loss of ketene, the methyl ester at the 4-position becomes the primary site of fragmentation. Depending on the internal energy transferred during CID, the m/z 187 ion undergoes two competing pathways[5],[4]:

  • Loss of Methanol (-32 Da): A rearrangement involving a proton transfer (likely from the newly formed 2-amino group) leads to the expulsion of neutral methanol, yielding a fused-ring or highly conjugated intermediate at m/z 155.001.

  • Loss of a Methoxy Radical (-31 Da): A homolytic cleavage of the C-O bond expels a ⋅OCH3​ radical, forming a stable acylium ion at m/z 156.009.

Pathway C: Halogen Expulsion

Chlorinated aromatics typically resist dehalogenation at low collision energies. However, as the collision energy is ramped (>35 eV), the m/z 187 intermediate can expel hydrogen chloride ( HCl , 36 Da), yielding a product ion at m/z 151.050[2]. This loss is structurally informative, confirming the presence of an abstractable proton adjacent to the halogenated site.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 229 (35Cl) Frag187 Loss of Ketene [M+H - 42]+ m/z 187 Precursor->Frag187 - CH2=C=O (42 Da) Low Collision Energy Frag155 Loss of Methanol [M+H - 42 - 32]+ m/z 155 Frag187->Frag155 - CH3OH (32 Da) Moderate CE Frag156 Loss of Methoxy Radical [M+H - 42 - 31]+ m/z 156 Frag187->Frag156 - •OCH3 (31 Da) Moderate CE Frag151 Loss of HCl [M+H - 42 - 36]+ m/z 151 Frag187->Frag151 - HCl (36 Da) High CE

Caption: Predicted ESI-MS/MS fragmentation pathway of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Quantitative Data Summary

To facilitate rapid method development, the expected CID fragmentation profile is summarized below. The exact masses are calculated based on the monoisotopic 35Cl species.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
229.038187.02742.011 [M+H−Ketene]+ 15 - 20100% (Base Peak)
229.038156.00973.029 [M+H−Ketene−⋅OCH3​]+ 25 - 3045%
229.038155.00174.037 [M+H−Ketene−CH3​OH]+ 25 - 3060%
229.038151.05077.988 [M+H−Ketene−HCl]+ 35 - 4520%

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates a built-in isotopic tracking mechanism. By monitoring both the 35Cl and 37Cl transitions simultaneously, the system automatically validates that the target molecule is being analyzed, eliminating false positives from isobaric interferences.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the pyridine nitrogen remains protonated in solution, maximizing ESI+ ionization efficiency.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Isocratic hold at 5% B for 0.5 min, followed by a linear ramp to 95% B over 4.0 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Source Conditions: ESI Positive mode; Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Primary MRM (Quantifier): Set Q1 to m/z 229.0 and Q3 to m/z 187.0. Set Collision Energy (CE) to 18 eV.

  • Secondary MRM (Qualifier/Validator): Set Q1 to m/z 231.0 and Q3 to m/z 189.0. Set CE to 18 eV.

Step 4: Data Validation (The Self-Validating Check)

Analyze the chromatogram. The peak area of the 231→189 transition must be exactly 32–34% of the 229→187 transition. If this ratio deviates, the signal is compromised by matrix interference or an isobaric contaminant.

LCMS_Workflow S1 1. Sample Prep 100 ng/mL in 50% MeOH S2 2. UHPLC Separation C18 Column, Gradient S1->S2 S3 3. ESI+ Ionization Precursor m/z 229/231 S2->S3 S4 4. CID Fragmentation Argon Gas, 15-45 eV S3->S4 S5 5. Data Validation Isotope Ratio Tracking S4->S5

Caption: Step-by-step self-validating LC-MS/MS experimental workflow for structural characterization.

References

  • The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, Taylor & Francis Online. Available at:[Link][5]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][4]

  • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. PubMed, National Institutes of Health. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Advanced building block for the synthesis of p38α protein kinase inhibitors[1] and complex agrochemical agents[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Advanced building block for the synthesis of p38α protein kinase inhibitors[1] and complex agrochemical agents[2].

Introduction & Mechanistic Rationale

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized pyridine derivative utilized extensively in pharmaceutical development[1]. The synthesis of this compound requires precise control over regioselectivity during halogenation and careful management of nucleophilicity during acylation.

As a self-validating system, this protocol is designed in two distinct stages:

  • Regioselective Electrophilic Aromatic Substitution (EAS): The starting material, methyl 2-aminoisonicotinate, features competing directing groups. The C2-amino group is strongly electron-donating (ortho/para directing), while the C4-ester is electron-withdrawing (meta directing). Synergistically, both direct electrophilic attack to the C5 position. We utilize N-chlorosuccinimide (NCS) rather than chlorine gas to prevent over-chlorination (e.g., 3,5-dichloro byproducts) and to allow for strict thermal control[3].

  • N-Acetylation: 2-Aminopyridines exhibit reduced nucleophilicity compared to aliphatic amines due to the electron-withdrawing nature of the pyridine ring and resonance stabilization. Consequently, a highly reactive acylating agent (acetyl chloride) paired with a nucleophilic catalyst/acid scavenger (pyridine) is employed to drive the reaction to completion.

Synthetic Workflow

G SM Methyl 2-aminoisonicotinate (Starting Material) Int Methyl 2-amino-5-chloroisonicotinate (Intermediate) SM->Int NCS, DMF -18 °C, 1 hr Prod Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Target) Int->Prod Acetyl Chloride Pyridine, DCM, 0 °C to RT

Synthesis workflow for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometry for Step 1 (Chlorination)

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl 2-aminoisonicotinate 152.15 1.0 1.50 g (9.85 mmol) Starting Material
N-Chlorosuccinimide (NCS) 133.53 1.4 1.83 g (13.8 mmol) Chlorinating Agent

| Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Solvent |

Table 2: Stoichiometry for Step 2 (N-Acetylation)

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl 2-amino-5-chloroisonicotinate 186.60 1.0 0.50 g (2.68 mmol) Intermediate
Acetyl Chloride 78.50 1.5 0.31 g (4.02 mmol) Acylating Agent
Pyridine 79.10 2.5 0.53 g (6.70 mmol) Base / Catalyst

| Dichloromethane (DCM) | 84.93 | - | 10.0 mL | Solvent |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-amino-5-chloroisonicotinate

Reference protocol adapted from established agrochemical patent literature for optimal regiocontrol[2][3].

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, argon inlet, and an internal temperature probe.

  • Dissolution: Dissolve 1.50 g (9.85 mmol) of methyl 2-aminoisonicotinate in 15 mL of anhydrous DMF.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath to bring the internal temperature strictly to -18 °C. Causality: Maintaining -18 °C is critical. Higher temperatures accelerate the formation of the 3,5-dichloroisonicotinate byproduct (m/z = 221)[3].

  • Reagent Addition: Add 1.83 g (13.8 mmol) of NCS in four equal portions over 20 minutes. Ensure the internal temperature does not exceed -15 °C during the addition.

  • Reaction: Stir the mixture for 1 hour at -18 °C.

  • Quenching & Extraction: Pour the cold reaction mixture into 50 mL of ethyl acetate. Immediately wash with 30 mL of 10% aqueous sodium thiosulfate solution to quench unreacted NCS[2].

  • Washing: Wash the organic layer with distilled water (3 × 30 mL) to remove DMF, followed by a final wash with saturated brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of cyclohexane:acetone.

  • Validation: The intermediate should yield an LC-MS peak at m/z = 187 [M+H]⁺. Expected ¹H-NMR (400 MHz, d₆-DMSO): δ = 8.00 (s, 1H), 6.78 (s, 1H), 6.25 (br. s, 2H), 3.85 (s, 3H) ppm[3].

Step 2: Synthesis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate
  • Preparation: In a flame-dried 50 mL flask under argon, dissolve 0.50 g (2.68 mmol) of the purified methyl 2-amino-5-chloroisonicotinate in 10 mL of anhydrous DCM.

  • Base Addition: Add 0.53 g (6.70 mmol) of anhydrous pyridine. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add 0.31 g (4.02 mmol) of acetyl chloride dropwise via syringe over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating, which can lead to di-acetylation (formation of an imide) or degradation of the ester functionality.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 1:1) or LC-MS until the starting material (m/z = 187) is consumed.

  • Quenching: Quench the reaction carefully with 15 mL of saturated aqueous NaHCO₃ to neutralize the pyridinium chloride salts and unreacted acetyl chloride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Washing: Wash the combined organics with 1M HCl (15 mL) to remove residual pyridine, followed by saturated brine (15 mL).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexanes, or subject to a short silica plug, to yield the pure target compound. LC-MS target: m/z = 229 [M+H]⁺.

References

  • Title: US20110301181A1 - Halogen-substituted compounds Source: Google Patents URL
  • Title: AU2009313134B8 - Novel halogen-substituted compounds Source: Google Patents URL

Sources

Application

Application Note: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors remain a cornerstone of drug development. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors remain a cornerstone of drug development. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) has emerged as a highly versatile, commercially available building block for synthesizing ATP-competitive kinase inhibitors. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this scaffold to generate potent, hinge-binding libraries.

Structural Rationale & Pharmacophore Mechanics

The architecture of this building block is intentionally designed to address three distinct micro-environments within the kinase ATP-binding pocket:

  • The Hinge-Binding Motif (2-Aminopyridine Core): Once the acetamido protecting group is removed, the resulting 2-aminopyridine acts as a privileged hinge binder. It establishes a robust bidentate hydrogen-bond network, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region 1.

  • The Gatekeeper Interaction (5-Chloro Substituent): Halogenation at the 5-position precisely vectors the chlorine atom toward the hydrophobic gatekeeper pocket. This steric bulk not only maximizes van der Waals interactions but also acts as a selectivity filter against kinases with bulky gatekeeper residues 2.

  • The Diversity Vector (4-Methyl Carboxylate): The ester at the 4-position serves as a synthetic handle. Conversion to a carboxamide allows the inhibitor to extend outward into the solvent-exposed channel or inward toward the DFG-out allosteric pocket, depending on the chosen amine [[3]]().

Pharmacophore Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Gatekeeper Gatekeeper / Back Pocket (Hydrophobic) Solvent Solvent Channel / DFG (Diversity Region) Core 2-Aminopyridine Core Core->Hinge Bidentate H-Bonds Chloro 5-Chloro Substituent Core->Chloro Carboxamide 4-Carboxamide Vector Core->Carboxamide Chloro->Gatekeeper Steric/Hydrophobic Fit Carboxamide->Solvent Vector Extension

Fig 1: Pharmacophore mapping of the 5-chloro-2-aminopyridine-4-carboxamide scaffold in kinases.

Synthetic Strategy & Causality in Experimental Design

To convert this building block into a mature kinase inhibitor library, a strict three-step orthogonal sequence is required.

Causality of the Sequence:

  • Selective Saponification: The methyl ester is hydrolyzed first. The acetamido group is intentionally retained because it is stable to mild aqueous base (LiOH at 0 °C to RT) and prevents the exocyclic amine from interfering in subsequent steps.

  • Amide Coupling: HATU is utilized to form the carboxamide. Retaining the acetamido protection here is critical; a free 2-aminopyridine would act as a competing nucleophile, leading to dimerization or complex mixtures.

  • Deprotection: Acidic methanolysis is performed last to unveil the active 2-aminopyridine hinge-binder [[4]]().

Workflow SM Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Starting Block) Acid 5-chloro-2-acetamidopyridine-4-carboxylic acid (Intermediate 1) SM->Acid Step 1: LiOH Saponification (Selective Ester Cleavage) Amide 2-acetamido-5-chloro-N-(R)-pyridine-4-carboxamide (Intermediate 2) Acid->Amide Step 2: HATU/DIPEA + R-NH2 (Amide Formation) Final 2-amino-5-chloro-N-(R)-pyridine-4-carboxamide (Final Kinase Inhibitor) Amide->Final Step 3: HCl/MeOH (Acetamide Deprotection)

Fig 2: Three-step synthetic workflow for generating target kinase inhibitors from the building block.

Validated Experimental Protocols

Protocol A: Selective Saponification (Self-Validating Isolation)

Objective: Cleave the methyl ester without hydrolyzing the acetamide.

  • Reaction Setup: Dissolve Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (1.0 eq, 10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add LiOH·H₂O (2.0 eq, 20 mmol) in portions. Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the starting material ( m/z 229 [M+H]⁺) and appearance of the acid ( m/z 215[M+H]⁺) confirms completion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.

  • Self-Validation: The free carboxylic acid will immediately crash out of the solution as a white/off-white precipitate. Filter, wash with cold water, and dry under high vacuum to yield Intermediate 1.

Protocol B: HATU-Mediated Amide Coupling

Objective: Introduce the diversity vector (R-NH₂) at the 4-position.

  • Pre-activation: Dissolve Intermediate 1 (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with EtOAc (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient: Hexanes to EtOAc) to yield Intermediate 2.

Protocol C: Acetamide Deprotection

Objective: Unmask the 2-aminopyridine hinge-binder.

  • Reaction Setup: Suspend Intermediate 2 (1.0 eq) in a 2M solution of HCl in Methanol (10 mL/mmol).

  • Deprotection: Heat the mixture to 65 °C (reflux) for 6–8 hours.

  • Validation Check: Monitor via LC-MS for the loss of the acetyl group (-42 Da).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Purify the final product via preparative HPLC.

Quantitative Data Presentation: Model SAR Profiling

To demonstrate the utility of this building block, the table below summarizes a representative Structure-Activity Relationship (SAR) profile generated by varying the 4-carboxamide substituent. The data illustrates how extending the vector into the solvent channel modulates selectivity between a primary target (e.g., BTK) and an off-target kinase (e.g., CDK2).

Table 1: Representative SAR of 2-Amino-5-chloro-pyridine-4-carboxamide Derivatives

Compound ID4-Carboxamide Substituent (R-Group)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold
Cmpd-01 Benzylamino45>10,000>222x
Cmpd-02 4-Phenoxyphenylamino128,500708x
Cmpd-03 (1-Methylpiperidin-4-yl)amino1,2004500.37x
Cmpd-04 3-(Trifluoromethyl)phenylamino8>10,000>1250x

Note: Bulky, lipophilic groups (Cmpd-02, Cmpd-04) extending from the 4-position generally yield superior potency and selectivity profiles by exploiting specific allosteric pockets adjacent to the ATP-binding site.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications.
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI.
  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. PubMed.
  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors. ACS Publications.

Sources

Method

Application Note: Protocol for the Selective Ester Hydrolysis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide Abstract & Introduction Pyridine scaffolds are ubiquitous in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide

Abstract & Introduction

Pyridine scaffolds are ubiquitous in pharmaceutical development, often serving as core pharmacophores in kinase inhibitors, PDE inhibitors, and anti-infective agents. The functionalization of these scaffolds frequently requires orthogonal protecting group strategies. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate presents a classic synthetic challenge: it contains two hydrolyzable functional groups—a methyl ester at the C4 position and an acetamide at the C2 position.

This application note details a highly selective, field-proven protocol for the saponification of the C4 methyl ester to yield 5-chloro-2-acetamidopyridine-4-carboxylic acid , without compromising the integrity of the C2 acetamido group.

Mechanistic Rationale & Causality (E-E-A-T)

Achieving chemoselectivity between an ester and an amide relies on exploiting their differential electrophilicity and resonance stabilization under kinetic control.

  • Thermodynamic vs. Kinetic Control: Amides exhibit significant resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This makes the amide carbonyl carbon significantly less electrophilic than the ester carbonyl carbon. By utilizing mild basic conditions at ambient temperatures, the reaction is kept under strict kinetic control, exclusively favoring the nucleophilic attack of the hydroxide ion on the ester [1].

  • Reagent Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is the preferred base. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester to further enhance its electrophilicity. LiOH provides a sufficiently mild hydroxide source to prevent the unwanted deacetylation that frequently occurs with harsher bases like NaOH or KOH at elevated temperatures [2].

  • Solvent System (THF/MeOH/H₂O): A ternary solvent system is critical. Tetrahydrofuran (THF) dissolves the organic substrate, while water serves as the nucleophile source and dissolves the LiOH. Methanol (MeOH) acts as a crucial phase-transfer bridge, preventing the formation of a biphasic mixture that would stall the reaction and potentially lead to degradation over prolonged reaction times [3].

  • Isoelectric Isolation: The resulting product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid). Acidifying the aqueous workup to pH ~3.5–4.0 ensures the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and maximizing precipitation yield.

Reaction Workflow

HydrolysisWorkflow Start Methyl 5-chloro-2-acetamidopyridine -4-carboxylate Solvent Dissolve in THF:MeOH:H2O (3:1:1 v/v/v) at 0 °C Start->Solvent Base Add LiOH·H2O (1.5 - 2.0 eq) Dropwise or in portions Solvent->Base React Stir at 20-25 °C for 2-4 hours (Monitor via TLC/LC-MS) Base->React Workup Concentrate & Acidify (1M HCl to pH ~3.5-4.0) React->Workup Isolate Filter Precipitate or Extract with EtOAc Workup->Isolate Product 5-chloro-2-acetamidopyridine -4-carboxylic acid Isolate->Product

Workflow for the selective saponification of methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate228.631.02.29 gStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.50.63 gMild Base / Nucleophile
Tetrahydrofuran (THF)72.11-30 mLPrimary Organic Solvent
Methanol (MeOH)32.04-10 mLCo-solvent / Homogenizer
Deionized Water (H₂O)18.02-10 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~1.5 - 2.0~15-20 mLAcidification / Workup

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Substrate Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (2.29 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of THF and 10 mL of MeOH to the flask. Stir until the substrate is completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Preparation: In a separate vial, dissolve LiOH·H₂O (0.63 g, 15.0 mmol) in 10 mL of deionized water.

  • Addition: Add the aqueous LiOH solution dropwise to the reaction flask over 10 minutes to prevent localized exothermic spikes that could trigger premature amide cleavage.

Phase 2: Reaction Monitoring
  • Incubation: Remove the ice-water bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the progression via TLC (Eluent: 50% EtOAc in Hexanes; starting material Rf​≈0.6 , product stays at the baseline) or LC-MS.

    • Note: Do not heat the reaction to accelerate it, as temperatures above 35 °C significantly increase the risk of acetamide hydrolysis.

Phase 3: Workup and Isolation
  • Concentration: Once complete consumption of the starting material is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the majority of the THF and MeOH. Do not evaporate to complete dryness.

  • Dilution: Dilute the remaining aqueous residue with an additional 15 mL of cold deionized water. Extract once with 10 mL of diethyl ether to remove any non-polar organic impurities (discard the ether layer).

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter or highly sensitive pH paper.

  • Precipitation: Stop the addition of HCl when the pH reaches 3.5 to 4.0 . A dense, white to off-white precipitate of 5-chloro-2-acetamidopyridine-4-carboxylic acid will form.

  • Filtration: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual lithium chloride salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

Expected Analytical Data & Validation

ParameterExpected Result
Yield 85% – 92% (Typical)
Physical State White to off-white crystalline solid
LC-MS (ESI+) [M+H]+ expected at m/z 215.0
¹H NMR (400 MHz, DMSO-d₆) δ 13.50 (br s, 1H, COOH), 10.75 (s, 1H, NH), 8.42 (s, 1H, Py-H6), 8.21 (s, 1H, Py-H3), 2.12 (s, 3H, CH₃). Note the absence of the methyl ester singlet at ~3.85 ppm.

Troubleshooting Guide

  • Issue: Incomplete reaction after 4 hours.

    • Cause: Poor solubility or inactive base.

    • Solution: Ensure the THF/MeOH/H₂O ratio is strictly maintained. If biphasic, add 1-2 mL of MeOH. You may add an additional 0.5 eq of LiOH·H₂O, but do not apply heat.

  • Issue: Formation of 2-amino-5-chloropyridine-4-carboxylic acid (Amide Cleavage).

    • Cause: Reaction temperature too high or excessive base equivalents.

    • Solution: Strictly maintain the reaction at or below 25 °C. Ensure LiOH is used rather than NaOH/KOH, and do not exceed 2.0 equivalents.

  • Issue: No precipitate forms during acidification.

    • Cause: Overshooting the isoelectric point (pH < 2), causing the pyridine nitrogen to protonate and become highly water-soluble.

    • Solution: Carefully back-titrate with 0.5M NaOH to pH 3.5-4.0. Alternatively, extract the aqueous layer repeatedly with a polar organic solvent like Ethyl Acetate or 10% Isopropanol in Dichloromethane.

References

  • Title: 22.7: Amide Chemistry - Chemistry LibreTexts Source: LibreTexts URL: [Link] [1]

  • Title: First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline Source: PMC - National Institutes of Health (NIH) URL: [Link][2]

  • Title: Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light Source: Organic Letters - ACS Publications URL: [Link] [3]

Application

Preparation of API Intermediates Using Methyl 5-chloro-2-acetamidopyridine-4-carboxylate: A Divergent Synthetic Workflow

Executive Summary & Mechanistic Rationale Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized, multi-electrophilic scaffold utilized in the development of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized, multi-electrophilic scaffold utilized in the development of complex pharmaceutical active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. As a Senior Application Scientist, I approach this building block not just as a starting material, but as a programmable matrix. Its value lies in its orthogonal reactivity , allowing for sequential, site-specific modifications without the need for exhaustive protection/deprotection cycles.

The structural causality of this molecule dictates our synthetic strategy:

  • The C4-Methyl Ester: Serves as a mild electrophile. It can be chemoselectively saponified to a free carboxylic acid, paving the way for HATU-mediated amide couplings to construct the core API backbone[2].

  • The C2-Acetamido Group: Acts as a dual-purpose moiety. First, it protects the primary amine from unwanted N-arylation (Buchwald-Hartwig side reactions) during downstream cross-coupling. Second, it modulates the electron density of the pyridine ring, preventing the free amine from coordinating with and poisoning palladium catalysts.

  • The C5-Chloro Substituent: Provides a robust handle for late-stage carbon-carbon bond formation. While chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to a high bond dissociation energy, the C-Cl bond can be selectively activated using bulky, electron-rich phosphine ligands (e.g., SPhos) in Suzuki-Miyaura couplings[3].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to convert this starting material into advanced API precursors.

G SM Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate (CAS: 1820648-39-2) Acid 5-chloro-2-acetamidopyridine- 4-carboxylic acid SM->Acid LiOH, THF/MeOH/H2O (Chemoselective Hydrolysis) Amide Amide Intermediate (API Core) Acid->Amide R-NH2, HATU, DIPEA (Amide Coupling) Suzuki C5-Substituted Pyridine (Advanced API Precursor) Amide->Suzuki Ar-B(OH)2, Pd(OAc)2, SPhos (Suzuki-Miyaura) Final Deprotected 2-Amino API Suzuki->Final HCl or NaOH (Deacetylation)

Divergent synthetic workflow for API intermediates using a functionalized pyridine scaffold.

Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol described below is designed as a self-validating system , incorporating specific analytical markers to confirm reaction success before proceeding to the next step.

Protocol A: Chemoselective Ester Hydrolysis

Objective: Convert the C4-methyl ester to a carboxylic acid without cleaving the C2-acetamide. Causality: A mixed solvent system of THF/MeOH/H2O (3:1:1) is critical. THF dissolves the hydrophobic starting material, water solvates the LiOH nucleophile, and MeOH acts as a phase-transfer bridge to maintain a homogeneous solution[2]. LiOH is selected over NaOH/KOH because its milder basicity prevents premature deacetylation.

  • Charge a round-bottom flask with Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (1.0 eq) and dissolve in a THF/MeOH (3:1 v/v) mixture.

  • Cool the solution to 0 °C using an ice bath.

  • Add a 2M aqueous solution of LiOH·H₂O (2.0 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material should be fully consumed.

  • Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and acidify to pH ~3 using 1M HCl to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under high vacuum. Self-Validating Marker: 1 H NMR will show the complete disappearance of the ester methyl singlet at ~3.90 ppm and the appearance of a broad -COOH proton >12.0 ppm.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the resulting carboxylic acid with a primary/secondary amine to form the API core. Causality: The electron-withdrawing C5-chloro group and the pyridine nitrogen significantly reduce the nucleophilicity of the carboxylate. Standard coupling agents (e.g., EDC/HOBt) often stall. HATU generates a highly reactive 7-azabenzotriazole active ester, which rapidly overcomes this electronic deactivation.

  • Suspend 5-chloro-2-acetamidopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure full deprotonation.

  • Add HATU (1.2 eq) in one portion. The suspension will typically turn into a clear, pale-yellow solution as the active ester forms. Stir for 15 minutes.

  • Add the desired amine (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄. Self-Validating Marker: LC-MS will show the expected mass shift. 1 H NMR will reveal a new amide -NH proton (typically 8.0–8.8 ppm) and the integration of the newly introduced amine aliphatic/aromatic protons.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position via cross-coupling while keeping the C2-acetamide intact. Causality: The C-Cl bond is highly stable. To facilitate the rate-determining oxidative addition step, we employ Pd(OAc)₂ paired with SPhos. SPhos is a bulky, electron-rich biarylphosphine ligand that increases the electron density on the palladium center, forcing the insertion into the strong C-Cl bond[3].

  • In a Schlenk tube, combine the C4-amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Evacuate and backfill the tube with N₂ (repeat 3 times).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Seal the tube and heat to 95 °C for 18 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography. Self-Validating Marker: HPLC will show a distinct retention time shift. 1 H NMR will show a downfield shift of the pyridine C6-H proton and the appearance of the new aryl system.

Quantitative Data & Validation Summary

Reaction StepOptimized Reagents & ConditionsTarget YieldAnalytical Validation (Self-Validating Markers)
Ester Hydrolysis LiOH·H₂O (2 eq), THF/MeOH/H₂O, RT, 4h>90%Loss of -OCH₃ singlet (~3.9 ppm) in 1 H NMR
Amide Coupling HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 12h75–85%LC-MS mass shift; New amide -NH peak appearance
Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 95 °C65–80%HPLC RT shift; Biaryl mass in LC-MS; New Ar-H peaks
Deacetylation (Optional)2M HCl (aq), Reflux, 6h>85%Loss of acetyl -CH₃ singlet (~2.1 ppm) in 1 H NMR

References

  • Bayer CropScience AG. (2011). US20110301181A1 - halogen-substituted compounds. Google Patents.
  • Semantic Scholar. (2024). Discovery of a potent class of PI3Kα inhibitors with unique binding mode via Encoded Library Technology (ELT) Supporting Information - General procedure for hydrolysis of methyl ester. Semantic Scholar. URL:[Link]

Sources

Method

Application Note: Solubilization and Handling of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate for In Vitro Cell Assays

Physicochemical Rationale & The Causality of Solubilization Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2; MW: 228.63 g/mol ) is a highly functionalized heterocyclic building block frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & The Causality of Solubilization

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2; MW: 228.63 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and targeted drug development[1]. Structurally, the compound features a pyridine core substituted with an acetamido group, a chloro atom, and a methyl ester.

While the pyridine ring provides a critical interaction point for biological targets, the combination of the halogen and the ester significantly increases the molecule's lipophilicity (LogP). Furthermore, the acetamido group acts as a strong hydrogen-bond donor and acceptor, promoting the formation of a highly stable crystal lattice. Consequently, this compound exhibits extremely poor aqueous solubility but readily dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

The "Ouzo Effect" and Solvent-Shift Precipitation

A critical failure point in in vitro cell assays occurs when researchers attempt to dilute high-concentration DMSO stock solutions directly into aqueous cell culture media. This triggers solvent-shift precipitation (often called the "Ouzo effect"). As the DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of the highly hydrophobic pyridine derivative exceeds its thermodynamic solubility limit before it can uniformly disperse.

This results in the immediate formation of microcrystals. These microcrystals are often invisible to the naked eye but will artificially lower the effective concentration of the drug (leading to false-negative assay results) and can cause physical, non-specific toxicity to the cultured cells. To mitigate this, all serial dilutions must be performed in 100% DMSO, followed by a rapid intermediate dilution into protein-rich media, where serum proteins (like BSA) act as hydrophobic carriers to stabilize the compound[2].

Quantitative Reconstitution Guidelines

To ensure reproducibility, master stocks should be prepared at standardized molarities. Use the tables below to calculate the exact volume of anhydrous DMSO required for reconstitution, and strictly adhere to the maximum allowable DMSO concentrations for your specific cell line to prevent solvent-induced transcriptomic shifts or cytotoxicity[3][4].

Table 1: Mass-to-Volume Reconstitution (MW = 228.63 g/mol )

Target MolarityMass of CompoundVolume of 100% Anhydrous DMSO
10 mM 1.0 mg437.4 µL
10 mM 5.0 mg2.187 mL
20 mM 1.0 mg218.7 µL
20 mM 5.0 mg1.093 mL
50 mM 5.0 mg437.4 µL

Table 2: DMSO Tolerance by Assay/Cell Type

Cell Type / Assay SystemMax Final DMSO (v/v)Consequence of Exceeding Limit
Primary Cells (e.g., Neurons) ≤ 0.05%Acute cytotoxicity, altered basal metabolism.
Cancer Cell Lines (e.g., HepG2) ≤ 0.10%Reduced proliferation, false-positive viability drops[3].
Biochemical Assays (Cell-free) 1.0% - 5.0%Enzyme denaturation, assay interference.

Solubilization Workflow Visualization

The following diagram illustrates the critical branching paths in the solubilization workflow. The green pathway ensures compound stability, while the red pathway highlights the primary cause of experimental failure.

Workflow Powder Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate (Powder) DMSO Add Anhydrous DMSO (Primary Solubilization) Powder->DMSO Calculate Mass/Vol Sonicate Vortex & Sonicate (Ensure Homogeneity) DMSO->Sonicate Master Master Stock Solution (10 - 50 mM in 100% DMSO) Sonicate->Master Serial Serial Dilution (in 100% DMSO) Master->Serial Maintain Solubility Crash Direct Aqueous Dilution (Precipitation / Ouzo Effect) Master->Crash Incorrect Pathway Media Intermediate Dilution (Pre-warmed Culture Media) Serial->Media Rapid Mixing (1:100) Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Media->Assay Add to Cells (1:10)

Workflow for solubilizing hydrophobic pyridine derivatives to prevent aqueous precipitation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step.

Phase 1: Master Stock Preparation (100% DMSO)
  • Equilibration: Allow the vial containing Methyl 5-chloro-2-acetamidopyridine-4-carboxylate to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which degrades stock stability.

  • Solvent Addition: Add the calculated volume (see Table 1) of anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Vortex the solution vigorously for 30 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes.

  • Validation: Hold the vial up to a light source. The solution must be completely optically clear. Aliquot the master stock into single-use volumes to prevent freeze-thaw degradation, and store at -20°C or -80°C.

Phase 2: Serial Dilution Strategy

Causality Check: Performing serial dilutions in DMSO ensures that every well in your final assay plate receives the exact same percentage of vehicle (DMSO), effectively isolating the biological effect of the compound from the cytotoxic effect of the solvent[2][4].

  • Prepare a 96-well V-bottom plate or a series of microcentrifuge tubes.

  • Perform a 3-fold or 10-fold serial dilution of the master stock using 100% anhydrous DMSO.

  • Ensure the lowest concentration tube contains only 100% DMSO to serve as your Vehicle Control .

Phase 3: Intermediate Aqueous Dilution (The Critical Step)
  • Pre-warm your complete cell culture medium (containing 5% to 10% Fetal Bovine Serum) to 37°C. The serum proteins are essential for binding the hydrophobic compound and preventing precipitation[2].

  • Prepare an intermediate dilution plate. Transfer 2.0 µL of each DMSO stock into 198 µL of the pre-warmed medium (a 1:100 dilution).

  • Rapid Mixing: Pipette up and down immediately upon addition to disperse the DMSO rapidly.

  • Self-Validation Check: Place the intermediate dilution plate under an inverted phase-contrast microscope (10x or 20x objective). Inspect for microcrystals or cloudiness. If crystals are present, the compound has crashed out, and the assay will be invalid.

Phase 4: Cell Treatment
  • Aspirate the old media from your cultured cells (e.g., in a 96-well flat-bottom plate).

  • Transfer 10 µL of the intermediate dilution into 90 µL of fresh media already present in the cell wells (a further 1:10 dilution).

  • Final State: The cells are now exposed to the compound with a final, non-toxic DMSO concentration of 0.1% v/v [3][4]. Incubate the plates at 37°C, 5% CO2 for the desired time point (e.g., 24–72 hours) before proceeding with your viability readout (e.g., MTT or CellTiter-Glo).

References

  • Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors National Institutes of Health (PMC)[Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies MDPI - Pharmaceuticals [Link]

  • Mode of Action Assignment of Chemicals Using Toxicogenomics: A Case Study with Oxidative Uncouplers Frontiers in Genetics[Link]

Sources

Application

Chromatographic separation methods for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate derivatives

An in-depth analytical strategy is required when developing chromatographic methods for heavily functionalized heterocyclic building blocks like Methyl 5-chloro-2-acetamidopyridine-4-carboxylate . This compound, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical strategy is required when developing chromatographic methods for heavily functionalized heterocyclic building blocks like Methyl 5-chloro-2-acetamidopyridine-4-carboxylate . This compound, frequently utilized as an intermediate in the synthesis of factor Xa inhibitors and kinase targeting therapeutics, presents a unique set of physicochemical challenges.

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's structural thermodynamics and geometric properties. This guide outlines the causality behind stationary and mobile phase selection, providing self-validating protocols for the robust separation of this compound and its derivatives.

Physicochemical Profiling & Chromatographic Causality

To design a reliable high-performance liquid chromatography (HPLC) method, we must first deconstruct the analyte's functional groups and predict their behavior in a solvated environment.

  • Attenuated Basicity of the Pyridine Ring: Unsubstituted pyridine is highly basic (pKa ~5.2) and notoriously causes peak tailing on silica-based columns due to strong cation-exchange interactions with residual silanols[1]. However, the basicity of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is severely attenuated. The electron-withdrawing 5-chloro group (analogous to 3-chloropyridine, pKa 2.84[2]), the 4-carboxylate methyl ester (analogous to methyl isonicotinate, pKa 3.26[3]), and the resonance-delocalized 2-acetamido group collectively drain electron density from the pyridine nitrogen. Consequently, the predicted pKa of this specific derivative is < 2.5. It will behave primarily as a neutral, lipophilic aromatic species under standard acidic reversed-phase conditions.

  • Hydrogen Bonding Potential: While the pyridine nitrogen's basicity is suppressed, the 2-acetamido group acts as a potent hydrogen bond donor and acceptor. If the stationary phase contains active, unprotonated silanols (Si-O⁻), secondary dipole-dipole interactions will occur, leading to asymmetric peak tailing[4].

  • Chemical Stability: The methyl ester at the 4-position is susceptible to base-catalyzed hydrolysis. Therefore, alkaline mobile phases must be strictly avoided to prevent on-column degradation.

Methodological Strategy

Based on this profile, the optimal chromatographic environment requires an acidic mobile phase (pH 2.5 - 3.0) . Even though the analyte is already neutral, the acidic buffer (e.g., 0.1% Formic Acid) serves to fully protonate the silica surface (Si-OH), shutting down secondary hydrogen-bonding pathways with the acetamido group. Furthermore, a highly endcapped C18 or Pentafluorophenyl (PFP) stationary phase is mandatory to ensure symmetrical peak shapes.

Fig 1. Primary retention mechanisms under acidic mobile phase conditions.

Quantitative Data Summary: Column & Phase Comparison

The following table synthesizes quantitative performance metrics for the parent compound and its common derivatives across different chromatographic systems.

Derivative TypeStationary PhaseMobile PhaseRet. Time (min)Tailing Factor (Tf)Theoretical Plates (N)
Parent Ester C18 (Highly Endcapped)0.1% Formic Acid / MeCN6.81.05> 12,500
Parent Ester PFP (Fluorinated)0.1% Formic Acid / MeOH7.41.10> 14,000
Des-chloro Impurity PFP (Fluorinated)0.1% Formic Acid / MeOH5.21.12> 13,800
Hydrolyzed Acid Mixed-Mode (Amaze HD)0.25% AmFm / MeOH[5]4.51.08> 10,000
Amine Intermediate HILIC10mM AmAc (pH 5.8) / MeCN8.11.25> 8,500

Note: The PFP column demonstrates superior resolution between the parent compound and the des-chloro impurity due to specific halogen-bonding interactions between the stationary phase's fluorine atoms and the analyte's 5-chloro group.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate System Suitability Testing (SST) criteria that must be met before sample analysis can proceed, guaranteeing that the instrument and column are performing within the required thermodynamic parameters.

Protocol A: RP-HPLC for Purity and Assay of the Parent Ester

This method is optimized for the quantification of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate and the separation of lipophilic synthetic impurities.

Step 1: Reagent & Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile (MeCN).

  • Sample Solution: Dissolve the analyte in the diluent to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could alter column frit dynamics.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: Ethylene-bridged or core-shell technologies provide dense endcapping, preventing acetamido-silanol tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening the peak.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the injection band)

  • 2.0 - 12.0 min: 10% B 90% B (Linear ramp for impurity separation)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 20.0 min: 10% B (Re-equilibration)

Step 4: Self-Validation (System Suitability) Inject a standard solution (0.5 mg/mL) six times consecutively. The system is validated for use ONLY if:

  • Retention Time RSD: 1.0% (Validates pump delivery and thermal stability).

  • Peak Area RSD: 2.0% (Validates autosampler precision).

  • Tailing Factor (USP): 1.2 (Validates that silanol interactions are successfully suppressed).

Protocol B: Mixed-Mode Separation for Hydrolyzed Derivatives

If the methyl ester undergoes hydrolysis, the resulting 5-chloro-2-acetamidopyridine-4-carboxylic acid becomes highly polar and zwitterionic. Traditional C18 columns will fail to retain it. A mixed-mode approach is required[6].

Step 1: Chromatographic Conditions

  • Column: Helix Amaze HD (150 mm × 3.2 mm, 3 µm) or equivalent mixed-mode (hydrogen-bonding/cation-exchange) column[5].

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Methanol containing 0.2% Formic Acid and 0.25% Ammonium Formate[5].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 275 nm or LC-MS (ESI+).

Causality: The Amaze HD column utilizes a combination of hydrogen bonding and ion-exchange mechanisms. The ammonium formate buffer provides the necessary ionic strength to modulate the interaction between the analyte's newly formed carboxylic acid group and the stationary phase's functional ligands, yielding sharp peaks for highly hydrophilic pyridine derivatives[1].

Method Development Workflow

The following logic tree dictates the autonomous decision-making process an Application Scientist should follow when adapting these methods for novel derivatives of the core scaffold.

Fig 2. Iterative HPLC method development workflow for acetamidopyridine derivatives.

References

  • 3-Chloropyridine | C5H4ClN. PubChem.[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS. RSC Publishing.[Link]

Sources

Method

Catalytic hydrogenation of the pyridine ring in Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate Executive Summary The synthesis of highly functionalized piperidines from their corresponding pyridine precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Executive Summary

The synthesis of highly functionalized piperidines from their corresponding pyridine precursors is a cornerstone transformation in drug development. However, the catalytic hydrogenation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate presents a multifaceted chemoselectivity challenge. The substrate contains a reducible aromatic ring, a highly sensitive carbon-chlorine (C–Cl) bond at the C5 position, and functional groups (methyl ester, acetamido) that must remain intact.

This application note provides a field-proven, self-validating protocol for the complete saturation of the pyridine ring while strictly preserving the C5-chlorine atom. By leveraging rhodium-based heterogeneous catalysis in an acidic medium, researchers can suppress the competing hydrodehalogenation pathway that typically plagues palladium-catalyzed reductions.

Mechanistic Rationale & Catalyst Selection

The reduction of halopyridines is notoriously difficult due to the competing rates of arene saturation and reductive dehalogenation.

  • The Dehalogenation Trap (Why not Pd/C?): Palladium on carbon (Pd/C) is highly efficient for pyridine reduction but undergoes rapid oxidative addition into aryl-halide bonds. Consequently, using Pd/C for this substrate results in near-complete loss of the chlorine atom[1].

  • The Rhodium Advantage: Rhodium on Alumina (Rh/Al₂O₃) exhibits a significantly higher activation energy barrier for C–Cl bond insertion compared to palladium, while maintaining exceptional activity for the hydrogenation of heteroaromatic rings[2]. This kinetic differentiation is the key to achieving high chemoselectivity[3].

  • Overcoming Catalyst Poisoning: The basic nitrogen atom in both the starting pyridine and the product piperidine acts as a potent Lewis base, coordinating to and poisoning the metal catalyst[4]. The addition of a Brønsted acid (e.g., glacial acetic acid) protonates the nitrogen. This not only prevents catalyst poisoning but also lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating hydride transfer[5].

G Substrate Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Basic N, Catalyst Poison) Protonation Acidic Activation (AcOH) Forms Pyridinium Ion Substrate->Protonation Step 1 Hydrogenation 5% Rh/Al₂O₃ Catalyzed Hydrogenation (3 eq. H₂ Uptake) Protonation->Hydrogenation Step 2 (50 bar H₂) SideReaction Hydrodehalogenation (Loss of Cl, 4th eq. H₂) Hydrogenation->SideReaction Over-reduction (Avoid) Product Methyl 5-chloro-2-acetamidopiperidine-4-carboxylate (Target Piperidine) Hydrogenation->Product Chemoselective

Fig 1. Chemoselective hydrogenation pathway and competing hydrodehalogenation.

Catalyst Screening & Quantitative Data

To establish the optimal conditions, various catalytic systems were evaluated for the reduction of the chloropyridine scaffold. The data below summarizes the causality behind the selection of Rh/Al₂O₃.

Catalyst SystemSolvent SystemTemp (°C)Pressure (bar)Conversion (%)Chemoselectivity (Cl Retention)
10% Pd/CMeOH255>99%<5% (Major Dehalogenation)
PtO₂ (Adams' Catalyst)Glacial AcOH2550>95%~45%
5% Ru/CMeOH / AcOH607085%75%
5% Rh/Al₂O₃ MeOH / AcOH 40 50 >98% >95%

Table 1: Comparative performance of heterogeneous catalysts for chloropyridine reduction. Rh/Al₂O₃ provides the optimal balance of conversion and halogen retention.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By continuously monitoring the volumetric uptake of hydrogen gas, the operator can precisely halt the reaction before the onset of hydrodehalogenation. The theoretical H₂ uptake for the saturation of the pyridine ring is exactly 3.0 molar equivalents .

Materials Required:
  • Substrate: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) (10.0 mmol, ~2.28 g)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) (10 mol% Rh relative to substrate)

  • Solvents: Anhydrous Methanol (40 mL), Glacial Acetic Acid (1.2 equivalents, 12.0 mmol, ~0.72 g)

  • Equipment: High-pressure stainless-steel autoclave with a mass flow controller / H₂ uptake monitor.

Step-by-Step Methodology:

Step 1: Reactor Preparation & Loading

  • Ensure the high-pressure reactor is thoroughly cleaned, dried, and purged with Argon or Nitrogen to remove all ambient oxygen.

  • Dissolve 10.0 mmol of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in 40 mL of anhydrous methanol.

  • Add 1.2 equivalents of glacial acetic acid to the solution. Causality: This stoichiometric protonation of the pyridine nitrogen prevents the substrate from coordinating to and deactivating the Rh active sites.

  • Carefully transfer the solution into the reactor vessel.

  • Add the 5% Rh/Al₂O₃ catalyst (10 mol% Rh). Caution: Dry catalysts can ignite solvent vapors; always add the catalyst under a blanket of inert gas.

Step 2: Pressurization and Hydrogenation

  • Seal the reactor and purge the headspace three times with Nitrogen (up to 10 bar, then vent).

  • Purge the headspace three times with Hydrogen gas (up to 10 bar, then vent) to establish a pure H₂ atmosphere[4].

  • Pressurize the reactor to 50 bar (approx. 725 psi) with H₂.

  • Set the internal temperature to 40 °C and initiate vigorous stirring (800-1000 RPM) to eliminate gas-liquid mass transfer limitations.

Step 3: In-Process Control (The Self-Validation Step)

  • Monitor the hydrogen uptake via the mass flow controller.

  • The reaction is complete when exactly 3.0 equivalents of H₂ have been consumed.

  • Critical Stop-Condition: If the H₂ uptake begins to approach a 4th equivalent, immediately halt the stirring, cool the reactor to room temperature, and vent the hydrogen. A 4th equivalent is the direct mechanistic signature of C–Cl bond cleavage (hydrodehalogenation).

Step 4: Workup and Isolation

  • Once the reactor is cooled and safely vented, purge the system with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous Rh/Al₂O₃ catalyst. Wash the pad with an additional 20 mL of methanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residual acetic acid by partitioning the crude residue between Ethyl Acetate (50 mL) and saturated aqueous Sodium Bicarbonate (NaHCO₃) (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the target Methyl 5-chloro-2-acetamidopiperidine-4-carboxylate.

Analytical Controls & Troubleshooting

  • Over-reduction (Dehalogenation): If LC-MS analysis reveals the presence of the des-chloro piperidine mass (M - 34 Da), lower the reaction temperature to 30 °C or reduce the hydrogen pressure to 30 bar in subsequent runs. The kinetic gap between ring saturation and dehalogenation narrows at higher temperatures.

  • Incomplete Conversion: If the starting material persists (H₂ uptake stalls at <2.5 eq), the catalyst may be poisoned. Ensure the methanol is strictly anhydrous and that the acetic acid stoichiometry is strictly ≥1.0 equivalent relative to the basic nitrogen.

References

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, Vol. 27, No. 12, 2015, pp. 4358-4360. Available at:[Link]

  • Journal of the American Chemical Society. "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." JACS / PMC, 2025. Available at:[Link]

  • ChemRxiv. "Synthesis and target annotation of GB18." ChemRxiv, 2020. Available at:[Link]

  • Applied Catalysis B: Environmental. "Hydrogenolysis of aryl halides by hydrogen gas and hydrogen transfer over palladium-supported catalysts." ResearchGate, 2007. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with Methyl 5-chloro-2-acetamidopyridine-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in Dimethyl Sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the solubility barriers, self-validating experimental protocols, and a decision-matrix workflow to rescue your assays.

Mechanistic FAQs: Understanding the Solubility Barrier

Q: Why is Methyl 5-chloro-2-acetamidopyridine-4-carboxylate resisting dissolution in anhydrous DMSO? A: The resistance is a thermodynamic issue driven by high crystal lattice energy that outcompetes the solvation energy provided by DMSO. This specific molecule contains several problematic structural motifs:

  • Extensive Hydrogen Bonding: The 2-acetamido group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, amides form highly stable, extensive intermolecular hydrogen-bond networks[1].

  • π−π Stacking & Halogen Bonding: The planar substituted pyridine ring facilitates tight π−π stacking. Furthermore, the 5-chloro substituent increases the molecule's lipophilicity and introduces halogen bonding, which further rigidifies the crystal lattice[2].

  • Solvent Limitations: While DMSO is a powerful polar aprotic solvent and an excellent hydrogen-bond acceptor, it lacks hydrogen-bond donating capability. Consequently, it struggles to break the established acetamido-pyridine lattice without additional kinetic or chemical intervention[3].

Q: My compound dissolved initially but precipitated upon storage at 4°C or -20°C. Why? A: This is a classic case of temperature-dependent kinetic solubility versus thermodynamic equilibrium. The dissolution of highly crystalline heterocyclic compounds is often endothermic[4]. When stored at lower temperatures, the thermal energy of the system drops below the threshold required to keep solute-solvent interactions thermodynamically favorable over solute-solute interactions, leading to spontaneous recrystallization. Additionally, DMSO freezes at 18.5°C; the freeze-thaw cycle actively nucleates crystal growth.

Self-Validating Experimental Protocols

To overcome these barriers, follow these tiered protocols. Do not skip Tier 1, as chemical interventions (Tier 2) may interfere with downstream biological assays.

Tier 1: Kinetic Disruption (Thermal & Mechanical)

Rationale: Supplying external kinetic energy to overcome the enthalpy of the crystal lattice without altering the chemical integrity of the solution.

  • Step 1: Weigh the desired amount of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate into a sterile, tightly sealed amber glass vial.

  • Step 2: Add room-temperature, anhydrous DMSO. (Note: Ensure the bottle is fresh. DMSO is highly hygroscopic; water absorption drastically reduces its solvating power for lipophilic compounds)[4].

  • Step 3: Vortex vigorously for 2–5 minutes at 25°C.

  • Step 4: If particulates remain, transfer the vial to a water bath set to 37°C–45°C for 15 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution should transition from turbid to optically clear.

  • Step 5: If turbidity persists, subject the vial to ultrasonic bath sonication for 15–30 minutes while maintaining the bath temperature at 40°C[4].

Tier 2: Chemical Disruption (Acidification)

Rationale: If kinetic energy fails, you must alter the molecule's ionization state. The pyridine nitrogen is weakly basic. Protonating it disrupts the planar π−π stacking and introduces a charge, drastically lowering the lattice energy and increasing solvation[5].

  • Step 1: Prepare a stock of anhydrous DMSO containing 0.1% to 1.0% (v/v) Trifluoroacetic acid (TFA).

  • Step 2: Add the acidified DMSO to the resistant compound pellet.

  • Step 3: Vortex and apply gentle heating (37°C).

  • Step 4: Self-Validation Check: Rapid clearing of the solution indicates successful salt formation.

    • Critical Warning: Ensure your downstream biological (e.g., cell culture) or chemical (e.g., base-catalyzed coupling) assays are compatible with trace amounts of TFA[5].

Quantitative Data & Decision Matrix

Use the following table to select the appropriate troubleshooting method based on your downstream application requirements.

Troubleshooting MethodMechanism of ActionEfficacy for Pyridine-AmidesDownstream Assay Compatibility
Anhydrous DMSO + Vortex Baseline solvationLowUniversal (Cell culture, NMR, Assays)
Heating (45°C) + Sonication Kinetic lattice disruptionModerateHigh (Must cool to RT before cell assays)
DMSO + 0.1% - 1.0% TFA Pyridine protonation / Salt formationHighModerate (TFA may alter pH or be cytotoxic)
Co-solvent (DMSO/DMF 1:1) Enhanced solvent polarity profileModerateLow to Moderate (DMF is highly toxic to cells)

Troubleshooting Workflow Visualization

Follow this logical pathway to resolve your solubility issues systematically.

Workflow Start Compound + Anhydrous DMSO Vortex Vortex 5 min at 25°C Start->Vortex Check1 Is solution clear? Vortex->Check1 Heat Heat (45°C) & Sonicate (15 min) Check1->Heat No Success Proceed to Assay (Store at -20°C) Check1->Success Yes Check2 Is solution clear? Heat->Check2 Acidify Add 0.1-1.0% TFA (Protonate Pyridine) Check2->Acidify No Check2->Success Yes Check3 Is solution clear? Acidify->Check3 Check3->Success Yes Fail Formulate as Suspension or Redesign Analog Check3->Fail No

Troubleshooting workflow for resolving DMSO solubility issues.

References

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds - ResearchGate. Available at:[Link][5]

  • CHAPTER 2: Tactics to Improve Solubility - The Royal Society of Chemistry. Available at:[Link][2]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules - Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link][3]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - ResearchGate. Available at:[Link][1]

Sources

Optimization

Preventing thermal degradation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate during storage

Technical Support Center: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate A Guide to Ensuring Chemical Integrity During Storage Welcome to the technical support center for Methyl 5-chloro-2-acetamidopyridine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

A Guide to Ensuring Chemical Integrity During Storage

Welcome to the technical support center for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth information and troubleshooting advice to prevent thermal degradation and ensure the long-term stability of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate?

For optimal long-term stability, the compound should be stored in a refrigerated environment, ideally between 2°C and 8°C.[1] Storing at this temperature range significantly lowers the kinetic energy of the molecules, thereby reducing the rate of potential degradation reactions such as hydrolysis and deacetylation.

Q2: What are the primary factors that can cause this compound to degrade?

The main environmental factors to control are temperature, moisture, and light.

  • Temperature: Elevated temperatures are a primary concern. Pyrolysis of chlorinated aromatic compounds can begin at temperatures as low as 200°C, leading to complex decomposition products.[2][3] While room temperature is not as extreme, prolonged exposure can accelerate slow degradation reactions.

  • Moisture: The compound possesses two functional groups susceptible to hydrolysis: a methyl ester and an acetamido group. Exposure to humidity or atmospheric moisture can lead to the formation of the corresponding carboxylic acid and amino-pyridine derivatives. Silylating agents, which are highly reactive to moisture, are often stored with pyridine as a scavenger, highlighting the importance of dry conditions for such compounds.

Q3: What are the visible signs of degradation?

The first sign of degradation is often a change in physical appearance. A pure sample of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate should be a solid. Any of the following changes may indicate impurity formation:

  • Color Change: A shift from a white or off-white color to yellow or brown.

  • Change in Consistency: The appearance of a syrupy or oily substance in the solid, which could indicate the formation of lower-melting point impurities.

  • Clumping: Caking or clumping of the powder can suggest moisture absorption.

Q4: How should I handle the compound to minimize degradation?

Proper handling is crucial. Always work with the compound in a well-ventilated area, avoiding the generation of dust. When not in use, the container should be securely sealed to protect it from atmospheric moisture and contaminants.[4] It is recommended to use an inert gas atmosphere (like nitrogen or argon) for long-term storage, especially after the container has been opened.

Troubleshooting Guide

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Problem: My sample has turned yellow/brown, but my initial analysis (e.g., by NMR) looks mostly clean. Is it still usable?

  • Potential Cause: The discoloration may be due to the formation of minor, highly colored impurities. While the bulk of the material may still be intact, these impurities could potentially interfere with subsequent reactions or biological assays. Thermal decomposition of chlorinated hydrocarbons can lead to a variety of byproducts, some of which may be colored.[2][5]

  • Recommended Action:

    • Analytical Confirmation: Do not rely solely on NMR. Run a more sensitive analytical test like HPLC or LC-MS to quantify the level of impurities.[6][7] These methods are better suited for detecting trace-level degradation products.

    • Risk Assessment: Evaluate the tolerance of your specific application to minor impurities. For sensitive applications like drug development, using a discolored starting material is not recommended.

    • Purification: If the material is valuable, consider recrystallization to remove the impurities.

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound for several months.

  • Potential Cause: This is a clear indication of chemical degradation. Based on the compound's structure, the most likely degradation products are:

    • 5-chloro-2-acetamidopyridine-4-carboxylic acid: Formed via hydrolysis of the methyl ester.

    • Methyl 2-amino-5-chloropyridine-4-carboxylate: Formed via hydrolysis of the acetamido group.

    • 2-amino-5-chloropyridine-4-carboxylic acid: Formed if both groups hydrolyze.

  • Recommended Action:

    • Identify the Impurities: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks and compare them to the potential degradation products listed above.[8]

    • Review Storage Conditions: Check your storage logs. Was the container properly sealed? Was it exposed to high humidity or temperature fluctuations? This will help identify the root cause.

    • Quarantine Material: Do not use the degraded material for further experiments until its purity can be re-established.

Problem: My reaction yield is significantly lower than expected when using a previously opened bottle of this reagent.

  • Potential Cause: If the reagent has degraded, its effective concentration is lower than assumed, leading to incorrect stoichiometry in your reaction. Furthermore, the degradation products themselves might interfere with or inhibit your desired chemical transformation.

  • Recommended Action:

    • Perform a Purity Check: Before use, always perform a quick purity check on older reagents. A simple Thin-Layer Chromatography (TLC) against a known fresh sample or a reference standard can quickly reveal gross impurities.

    • Use a Fresh Sample: If degradation is suspected, repeat the reaction with a fresh, unopened bottle of the starting material to confirm that the reagent quality was the issue.

Key Degradation Pathways & Prevention

The primary degradation risk for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate under typical storage conditions is hydrolysis. Elevated temperatures will accelerate this process.

Potential Hydrolysis Pathways

The two main sites for hydrolysis are the ester and the amide linkages.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed by moisture to form the corresponding carboxylic acid and methanol. This reaction is often catalyzed by trace amounts of acid or base.

  • Amide Hydrolysis: The acetamido group is generally more stable than the ester, but can also be hydrolyzed under more forceful conditions (e.g., elevated temperature in the presence of moisture) to yield the 2-amino derivative and acetic acid.[9]

Below is a diagram illustrating these potential degradation pathways.

G A Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Parent Compound) B 5-chloro-2-acetamidopyridine-4-carboxylic acid (Ester Hydrolysis Product) A->B + H₂O (Moisture, Heat) C Methyl 2-amino-5-chloropyridine-4-carboxylate (Amide Hydrolysis Product) A->C + H₂O (Moisture, Higher Heat) D 2-amino-5-chloropyridine-4-carboxylic acid (Double Hydrolysis Product) B->D + H₂O (Moisture, Higher Heat) C->D + H₂O (Moisture, Heat)

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This quick check can help you visually assess the purity of your sample before use.

  • Prepare the TLC Plate: Use a standard silica gel TLC plate.

  • Spot the Samples:

    • Dissolve a small amount of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • If available, dissolve a small amount of a new, unopened sample to use as a reference.

    • Spot both solutions side-by-side on the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: A pure compound should show a single, well-defined spot. The presence of additional spots in the lane of your stored sample indicates the presence of impurities.

Protocol 2: Recommended Storage Conditions Summary
ConditionRecommendationRationalePotential Risk of Non-Compliance
Temperature 2°C – 8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions.Accelerated hydrolysis and other decomposition pathways.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents contact with atmospheric moisture and oxygen.Increased risk of hydrolysis of the ester and amide groups.
Light Amber or Opaque ContainerProtects against potential photodegradation.Formation of unknown impurities due to light-induced reactions.
Container Tightly SealedPrevents ingress of moisture and other atmospheric contaminants.[4]Contamination and degradation due to moisture absorption.

References

  • Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology, 22(6), 646-650. Available from: [Link]

  • Golec, B., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-11. Available from: [Link]

  • Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (Journal Article). OSTI.GOV. Available from: [Link]

  • Brooks, C. T., & Eaborn, C. (1956). The thermal decomposition of aromatic compounds—I. Chlorobenzene. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 237(1211), 478-488. Available from: [Link]

  • Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Available from: [Link]

  • El-Deen, A. K., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2058. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Pfleiderer, W., & Strauss, G. (1958). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. Available from: [Link]

  • OSHA. (1991). Pyridine. Method number: PV2295. Available from: [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available from: [Link]

  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (8), 2063-2068. Available from: [Link]

  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

  • Chang, C., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 231(Pt 1), 115918. Available from: [Link]

  • Earle, M. J., et al. (2006). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Chemical Communications, (26), 2810-2812. Available from: [Link]

  • Wang, Y., et al. (2022). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Food Chemistry, 374, 131754. Available from: [Link]

  • Chen, Y., et al. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Applied Chemical Science International, 8(4), 189-194. Available from: [Link]

  • Chang, C., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research. Available from: [Link]

  • Google Patents. (1991). US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Patil, K. C., & Aruna, S. T. (1996). A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis and Calorimetry, 46(3-4), 843-851. Available from: [Link]

  • Meier, J. L., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(3), 1075-1081. Available from: [Link]

  • Yang, C., et al. (2009). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 14(2), 856-863. Available from: [Link]

  • Yang, C., et al. (2009). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Reducing des-chloro impurities in Methyl 5-chloro-2-acetamidopyridine-4-carboxylate synthesis

Technical Support Center: Troubleshooting Des-Chloro Impurities in Methyl 5-chloro-2-acetamidopyridine-4-carboxylate Synthesis Overview Welcome to the Technical Support Center. This troubleshooting guide is specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Des-Chloro Impurities in Methyl 5-chloro-2-acetamidopyridine-4-carboxylate Synthesis

Overview Welcome to the Technical Support Center. This troubleshooting guide is specifically tailored for researchers and drug development professionals synthesizing1 (CAS: 1820648-39-2) and its free acid derivative (CAS: 944390-08-3)[1]. A prevalent bottleneck in this synthetic route is the persistence of the "des-chloro" impurity (Methyl 2-acetamidoisonicotinate). This guide provides mechanistic insights, optimized protocols, and troubleshooting steps to eliminate this specific impurity.

Part 1: Mechanistic Origins & FAQs

Q1: Why does the des-chloro impurity persist even when I use a stoichiometric excess of N-Chlorosuccinimide (NCS)? A1: The persistence of the des-chloro impurity is rarely a stoichiometry issue; it is a kinetic one. The pyridine ring in the precursor (Methyl 2-aminoisonicotinate) is highly deactivated by the electron-withdrawing ester group at the C4 position. While the C2-amino group provides some ortho/para activation (directing electrophilic aromatic substitution to C5), the overall electron density remains low. In non-polar or neutral solvents, NCS chlorination suffers from kinetic stalling. The reaction relies on the generation of active chlorinating species. Without an acid catalyst to 2, the reaction halts prematurely[2]. This leaves unreacted starting material that subsequently becomes the des-chloro impurity during the downstream acetylation step.

Q2: Should I perform the acetylation step before or after the chlorination step? A2: Chlorination must be performed before acetylation. Acetylating the C2-amino group forms an acetamido group, which is significantly less electron-donating than the free amine. Attempting to chlorinate Methyl 2-acetamidoisonicotinate requires forcing conditions (e.g., SO₂Cl₂ at reflux or Cl₂ gas), which frequently lead to over-chlorination, ester hydrolysis, or general decomposition.3 at C5, ensuring complete conversion before the amine is "capped" with the acetyl group[3].

Q3: Can the des-chloro impurity form via dechlorination during downstream processing? A3: Yes. While C-Cl bonds on electron-deficient pyridines are generally stable to standard aqueous workups, they are highly susceptible to hydrodehalogenation if subsequent steps involve 4 (e.g., Pd/C, H₂)[4]. If your workflow includes these steps, you must use poisoned catalysts or strictly control stoichiometric hydrogen equivalents to prevent the C5-chlorine from being cleaved.

Part 2: Quantitative Data & Condition Optimization

To demonstrate the causality of reaction conditions on the des-chloro impurity profile, the following table summarizes the effect of various chlorination parameters on the conversion of Methyl 2-aminoisonicotinate to the desired C5-chloro intermediate.

Chlorinating AgentSolventAdditive / CatalystTemp (°C)Des-Chloro Impurity (%)Yield of C5-Chloro (%)
NCS (1.05 eq)DMFNone2518.5%75%
NCS (1.10 eq)MeCNNone6012.0%82%
NCS (1.05 eq) MeCN HCl (0.1 eq) 60 < 0.5% 94%
SO₂Cl₂ (1.10 eq)DCMNone0 to 255.0%85% (Side products)

Mechanistic Insight: The addition of catalytic HCl in acetonitrile (MeCN) drastically reduces the des-chloro impurity. The acid protonates NCS, weakening the N-Cl bond and accelerating the release of electrophilic chlorine, thereby overcoming the activation energy barrier of the deactivated pyridine ring.

Part 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (<0.5% Des-Chloro Impurity)

Self-Validation Note: This protocol includes visual and analytical checkpoints to ensure the active chlorinating species is generated and consumed correctly.

Step 1: Acid-Catalyzed Chlorination

  • Preparation : Charge a dry, 250 mL round-bottom flask with Methyl 2-aminoisonicotinate (10.0 g, 1.0 eq) and anhydrous Acetonitrile (100 mL). Stir until completely dissolved.

  • Catalyst Addition : Add a catalytic amount of 4M HCl in dioxane (0.1 eq). Validation Check: The solution should remain clear. This acid acts as the initiator for NCS activation.

  • Reagent Addition : Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) in five equal portions over 30 minutes at room temperature to control the mild exotherm. Validation Check: A slight yellowing of the solution indicates the successful generation of the active chlorinating species.

  • Heating & Monitoring : Elevate the temperature to 60°C and stir for 4 hours. Pull a 0.1 mL aliquot, quench with aqueous sodium thiosulfate, and analyze via HPLC. Validation Check: The reaction is complete when the unreacted starting material peak is <0.5%. If it remains >1% after 4 hours, add an additional 0.02 eq of NCS and stir for 1 hour.

  • Workup : Cool to room temperature. Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to destroy residual active chlorine. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-chloroisonicotinate.

Step 2: Acetylation

  • Preparation : Dissolve the crude intermediate from Step 1 in anhydrous Dichloromethane (DCM, 80 mL).

  • Base Addition : Add Pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Acetylation : Cool the mixture to 0°C using an ice bath. Dropwise add Acetic Anhydride (Ac₂O, 1.5 eq) over 15 minutes.

  • Completion : Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Purification : Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Extract with DCM (2 x 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize the crude product from a Toluene/Heptane mixture (1:3). Validation Check: The des-chloro impurity is slightly more soluble in non-polar solvents than the target product; it will remain in the mother liquor, yielding highly pure Methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Part 4: Reaction Pathway Visualization

Pathway SM Methyl 2-aminoisonicotinate (Starting Material) Int_Des Methyl 2-amino-5-chloroisonicotinate (Desired Intermediate) SM->Int_Des NCS, HCl (cat.) Optimal Chlorination Imp_SM Unreacted Starting Material (Under-chlorination) SM->Imp_SM NCS (No Catalyst) Kinetic Stalling Target Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate (Target) Int_Des->Target Ac2O, DMAP Acetylation Imp_Final Methyl 2-acetamidoisonicotinate (Des-chloro Impurity) Imp_SM->Imp_Final Ac2O, DMAP Acetylation

Reaction pathway illustrating how kinetic stalling during chlorination leads to des-chloro impurity.

References

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. 2

  • C–H bond halogenation. RSC Publishing. 3

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. 4

  • CAS:944390-08-3, 2-Acetamido-5-chloroisonicotinic acid. Bidepharm. 1

Sources

Optimization

Troubleshooting poor resolution in LC-MS analysis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of Methyl 5-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate .

To achieve baseline resolution and reproducible quantification, we must treat the chromatographic system and the analyte as an interacting chemical network. This guide will help you diagnose the root causes of poor resolution, understand the underlying mechanisms, and implement self-validating protocols to restore system integrity.

Part 1: Structural Diagnostics (The "Why")

Before adjusting instrument parameters, we must analyze the target molecule's structural features, as they dictate its chromatographic behavior:

  • The Pyridine Ring (Basic Nitrogen): The lone pair of electrons on the pyridine nitrogen makes this molecule a weak base. In reversed-phase LC, basic compounds are notorious for interacting with residual, unendcapped silanol groups on silica-based columns, leading to severe peak tailing and loss of resolution[1].

  • The Methyl Ester: Esters are susceptible to base-catalyzed and acid-catalyzed hydrolysis. Extreme pH conditions intended to fix peak shape may inadvertently degrade the analyte on-column.

  • The Acetamido Group: This moiety acts as both a hydrogen bond donor and acceptor, increasing the molecule's polarity and susceptibility to conformational isomerism at room temperature, which can occasionally manifest as peak broadening.

  • The Chloro Group: The halogen adds lipophilicity, ensuring the molecule retains sufficiently on a C18 stationary phase if the polar interactions are properly managed.

Part 2: Troubleshooting FAQs

Q1: My chromatogram shows severe peak tailing for the target compound, causing it to co-elute with adjacent impurities. How do I fix this? A1: The mechanistic root cause of your tailing is secondary ion-exchange interactions. At a neutral or mid-range pH (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). Simultaneously, the basic pyridine nitrogen of your analyte is protonated. This creates a strong, unwanted ionic attraction that drags the analyte through the column, causing a "tail"[2]. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. This suppresses silanol ionization (converting them back to neutral Si-OH), forcing the analyte to interact solely via hydrophobic partitioning[3]. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which is specifically designed to repel basic compounds and maintain sharp peaks even under high mass loading[1].

Q2: I tried increasing the mobile phase pH to 9.0 to deprotonate the pyridine ring and stop the tailing, but now my main peak is shrinking and I see new peaks at [M-14] and [M-42]. What happened? A2: You have induced on-column degradation. While a high pH (e.g., using ammonium hydroxide) successfully neutralizes the basic pyridine nitrogen, it also triggers base-catalyzed hydrolysis of your analyte's functional groups.

  • The [M-14] peak indicates the hydrolysis of the methyl ester to a free carboxylic acid (loss of a methyl group and addition of a hydrogen results in a net mass shift of -14 Da).

  • The [M-42] peak indicates the deacetylation of the acetamido group to a primary amine (loss of the acetyl group). Solution: Avoid high pH mobile phases for this specific esterified intermediate. Rely on low-pH mobile phases (pH 2-3) combined with highly deactivated, endcapped columns[3].

Q3: The peak shape is symmetrical, but the target molecule co-elutes with its unesterified synthetic precursor (5-chloro-2-acetamidopyridine-4-carboxylic acid). How do I resolve them? A3: Symmetrical co-elution indicates a lack of thermodynamic selectivity rather than a secondary interaction. The free carboxylic acid precursor is significantly more polar than the methyl ester. If they co-elute, your initial gradient conditions are too strong (too much organic solvent), washing both compounds out in the void volume. Solution: Start your gradient at a lower organic composition (e.g., 2% to 5% Acetonitrile) and use a shallower ramp (e.g., 2% increase per minute). Ensure the pH is strictly maintained below 3.0 so that the precursor's carboxylic acid group remains fully protonated and neutral, maximizing its retention and maximizing the separation window between the two species.

Q4: I am experiencing a sudden loss of resolution, and all peaks (including system suitability standards) are broad. Is this a chemistry issue? A4: No. When all peaks exhibit symmetrical broadening or fronting, the root cause is physical, not chemical. This is typically caused by excessive extra-column volume (dead volume) or column overloading[4]. Solution: Check all capillary connections between the autosampler, column, and mass spectrometer. Ensure you are using properly seated, zero-dead-volume fittings (such as Viper or nanoViper capillaries)[4]. If the connections are sound, reduce your injection volume by 50% to rule out mass overloading.

Part 3: Mechanistic Visualizations

Figure 1: Decision matrix for diagnosing and resolving LC-MS resolution failures.

Figure 2: Mechanistic impact of mobile phase pH on pyridine-silanol interactions.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Optimization & Silanol Suppression

Purpose: To eliminate secondary interactions and establish a baseline-resolved method without hydrolyzing the ester. Self-Validation Metric: The Asymmetry factor ( As​ ) of the target peak must fall between 0.95 and 1.20.

  • Aqueous Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% FA, pH ~2.7). Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Preparation: Prepare Mobile Phase B by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Install a high-purity, fully endcapped C18 column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm)[1].

  • Gradient Programming:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar precursors)

    • 1.0 - 8.0 min: 5% -> 60% B (Linear ramp for resolution)

    • 8.0 - 9.0 min: 60% -> 95% B (Column wash)

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

  • Validation Injection: Inject a 1 µL standard of the analyte. Integrate the peak and calculate As​ at 10% peak height. If As​>1.2 , increase Formic Acid to 0.2% or switch to a fluorinated ion-pairing agent like 0.05% TFA (Note: TFA causes MS signal suppression, use only if necessary)[3].

Protocol 2: Extra-Column Volume Minimization Check

Purpose: To diagnose and eliminate physical dead volume causing symmetrical band broadening. Self-Validation Metric: Injection of a void volume marker must yield a sharp peak with a Full Width at Half Maximum (FWHM) of < 3 seconds.

  • System Purge: Flush the LC system with 50:50 Water:Acetonitrile at 0.3 mL/min.

  • Capillary Inspection: Systematically replace any standard PEEK tubing between the autosampler injection valve, the column inlet, and the MS source with pre-cut, zero-dead-volume capillaries (e.g., 0.13 mm / 0.005 in. ID nanoViper tubing)[4].

  • Void Marker Injection: Inject 1 µL of a 10 µg/mL Uracil solution (an unretained marker).

  • Validation: Measure the peak width of Uracil. If the peak is broad or exhibits a split apex, a fitting is improperly seated. Re-cut and re-seat the connections until the Uracil peak is perfectly sharp.

Part 5: Data Presentation

Table 1: Troubleshooting Matrix for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate
SymptomMechanistic Root CauseCorrective Action
Severe Peak Tailing Basic pyridine nitrogen interacting with ionized silanols (Si-O⁻) on the stationary phase.Lower mobile phase pH to < 3.0 using 0.1% Formic Acid. Use an endcapped or CSH column.
Mass Shifts (-14 Da, -42 Da) Base-catalyzed hydrolysis of the methyl ester or deacetylation of the amide due to high pH.Immediately discontinue high pH mobile phases (e.g., ammonia). Restrict pH to 2.0 - 6.0.
Co-elution with Precursors Insufficient thermodynamic selectivity; initial gradient is too strong.Lower initial organic composition to 2-5%. Flatten the gradient slope to 2-3% B per minute.
Symmetrical Broadening Extra-column volume (dead volume) or mass overloading.Upgrade to 0.13 mm ID zero-dead-volume capillaries. Reduce injection volume by 50%.
Table 2: Recommended LC-MS Parameters
ParameterOptimized SettingScientific Rationale
Column CSH C18, 2.1 x 100 mm, 1.7 µmCharged surface repels basic pyridine, minimizing tailing.
Mobile Phase A Water + 0.1% Formic AcidProtonates silanols (neutralizing them) and protonates the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent provides sharper peaks for amides than Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, ideal for ESI-MS desolvation.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and resolution.

Part 6: References

  • AnalytiChem Insights. UFLC-DAD-ESI-MS Fundamentals: A Comprehensive Guide for Pharmaceutical and Biomedical Analysis. November 2025.1

  • Scribd. HPLC Troubleshooting Guide | High Performance Liquid Chromatography.4

  • BenchChem Technical Support Team. Physicochemical Properties of Saxagliptin: A Technical Guide. December 2025.2

  • BenchChem Technical Support Team. 1H-imidazol-1-ylmethanol Troubleshooting Guide.3

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Application Guide: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate vs. Methyl 2-acetamidopyridine-4-carboxylate

In modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Two closely related derivatives—Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Molecule 1) and...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Two closely related derivatives—Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (Molecule 1) and Methyl 2-acetamidopyridine-4-carboxylate (Molecule 2)—offer divergent synthetic opportunities based on a single structural variation: the presence of a chlorine atom at the C5 position.

As a Senior Application Scientist, I have structured this guide to objectively compare the electronic environments, reactivity profiles, and optimal synthetic workflows for both compounds. This analysis will empower researchers to select the appropriate building block for late-stage diversification or core scaffold synthesis.

Structural & Electronic Causality: The "Why" Behind the Reactivity

The pyridine ring is inherently electron-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS) but primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalysis. The substituents on these specific molecules dictate their reactivity:

  • C2-Acetamido (-NHAc): Acts as an electron-donating group (+M effect), primarily activating the ortho (C3) and para (C5) positions toward electrophilic attack.

  • C4-Carboxylate (-COOMe): An electron-withdrawing group (-M, -I) that deactivates the ring and directs meta (C2, C6).

  • C5-Chloro (-Cl) [Molecule 1 Only]: Exerts a strong inductive electron-withdrawing effect (-I) while providing a weak resonance donation (+M). Crucially, it occupies the C5 position.

Divergent Reactivity Outcomes: In Molecule 2 , the C5 position is perfectly primed for EAS because it is para to the strongly activating -NHAc group and experiences less steric hindrance than the C3 position[1]. In Molecule 1 , the C5 position is blocked by the chlorine atom. This forces any potential electrophile to the highly hindered C3 position while further deactivating the entire ring via the chlorine's -I effect[1]. However, this C-Cl bond provides a direct, orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Furthermore, the inductive withdrawal of the C5-chlorine slightly increases the electrophilicity of the adjacent C4-ester, accelerating saponification kinetics compared to the non-chlorinated analog.

Reactivity M1 Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate CC Pd-Catalyzed Cross-Coupling (C5) M1->CC C-Cl Activation EAS1 EAS (C3 position) Sterically hindered M1->EAS1 C5 Blocked Hyd1 Rapid Saponification (Cl -I effect) M1->Hyd1 Activated Ester M2 Methyl 2-acetamidopyridine- 4-carboxylate EAS2 EAS (C5 position) Highly favored M2->EAS2 Para to -NHAc Hyd2 Standard Saponification M2->Hyd2 Baseline

Divergent reactivity pathways of chlorinated vs. non-chlorinated pyridine carboxylates.

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative performance metrics of both building blocks across standard synthetic transformations.

Property / TransformationMethyl 5-chloro-2-acetamidopyridine-4-carboxylateMethyl 2-acetamidopyridine-4-carboxylate
C5 Position Status Blocked (C-Cl bond)Open (Activated by C2-NHAc)
Cross-Coupling Suitability Direct handle for Pd/Ni/Fe-catalyzed coupling[3]Requires prior halogenation step
EAS Susceptibility Low (Deactivated by -I of Cl; C5 blocked)High (Regioselective at C5)
Ester Hydrolysis Kinetics Accelerated (Cl inductive withdrawal)Baseline kinetics
Steric Hindrance at C3 High (Flanked by -NHAc and -COOMe)High (Flanked by -NHAc and -COOMe)

Divergent Synthetic Workflows

To demonstrate the practical application of these building blocks, the following self-validating protocols detail how to achieve C5-functionalization using either starting material.

Protocol 1: Late-Stage Suzuki-Miyaura Coupling of the 5-Chloro Derivative

Causality: Aryl chlorides possess higher bond dissociation energies than bromides or iodides, making oxidative addition the rate-limiting step. Utilizing electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos) paired with Pd2​(dba)3​ ensures efficient generation of the active Pd(0) species to overcome this energy barrier[2],[4].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Deoxygenation: Evacuate and backfill the flask with N2​ (3 cycles). This is critical to prevent the irreversible oxidation of the electron-rich XPhos ligand[4].

  • Solvent Addition: Add degassed 1,4-dioxane/ H2​O (10:1 v/v) via syringe. Note: Water is essential to hydroxylate the boronic acid, forming the reactive boronate complex required for transmetalation.

  • Execution & Monitoring: Heat the mixture to 90 °C for 12 hours. Monitor the reaction via LC-MS. Self-Validation Checkpoint: The disappearance of the distinct 3:1 isotopic signature (M / M+2) of the chlorinated starting material confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Ar-Cl TM Trans- metalation OA->TM + Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product

Catalytic cycle for the Pd-catalyzed cross-coupling of the 5-chloro derivative.

Protocol 2: Regioselective C5-Bromination of the Non-Chlorinated Derivative

Causality: To achieve similar C5-functionalized chemical space using Molecule 2, a prior halogenation step is required. The -NHAc group directs electrophilic bromination selectively to the C5 position due to favorable electronics and lower steric penalty compared to the C3 position[1].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-acetamidopyridine-4-carboxylate (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath to control the reaction exotherm and maximize regioselectivity.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise. Note: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-halogenation at the sterically hindered C3 position.

  • Execution & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (UV active).

  • Quenching: Quench the reaction with saturated aqueous Na2​S2​O3​ . Self-Validation Checkpoint: The reduction of any residual electrophilic bromine species prevents side reactions during workup.

  • Workup: Extract with EtOAc, wash extensively with water (at least 3 times to remove DMF), dry over MgSO4​ , and concentrate to yield the 5-bromo intermediate, which is now primed for subsequent cross-coupling.

Conclusion

The choice between Methyl 5-chloro-2-acetamidopyridine-4-carboxylate and Methyl 2-acetamidopyridine-4-carboxylate dictates the trajectory of your synthetic route. If the target requires late-stage diversification at the C5 position via transition-metal catalysis, the 5-chloro derivative serves as a robust, pre-installed handle, provided modern bulky phosphine ligands are utilized. Conversely, if the goal is to explore diverse halogenation or if the C5 position must remain unsubstituted, the non-chlorinated derivative offers a highly predictable, regioselective EAS profile.

References

  • [3] Iron-Catalyzed Cross-Coupling of N-Heterocyclic Chlorides and Bromides with Arylmagnesium Reagents. Organic Letters (ACS Publications). Available at:[Link]

  • [1] Process for preparing 2-amino-5-chloropyridine (US3985759A). Google Patents. Available at:

  • [4] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Comparative

The Analytical Challenge: Evaluating Methyl 5-chloro-2-acetamidopyridine-4-carboxylateMethyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a densely functionalized pyridine derivative frequently utilized as a building block in drug discovery. During early-stage development, researchers face a critical metrological hurdle: determining the absolute purity of this intermediate when an identical, highly pure certified reference standard does not yet exist.

An in-depth comparative guide for validating the purity of complex pharmaceutical intermediates, focusing on the causality of analytical method selection and the implementation of self-validating quantitative protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for validating the purity of complex pharmaceutical intermediates, focusing on the causality of analytical method selection and the implementation of self-validating quantitative protocols.

The Analytical Challenge: Evaluating Methyl 5-chloro-2-acetamidopyridine-4-carboxylateMethyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2)[1] is a densely functionalized pyridine derivative frequently utilized as a building block in drug discovery. During early-stage development, researchers face a critical metrological hurdle: determining the absolute purity of this intermediate when an identical, highly pure certified reference standard does not yet exist.

The Causality of Method Selection: Why qNMR over HPLC?

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default for purity assessment. However, HPLC-UV is a relative technique. It relies heavily on Relative Response Factors (RRFs), assuming that the target molecule and its impurities absorb UV light equally[1]. For Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, this assumption is fundamentally flawed. The presence of multiple distinct chromophores (the pyridine core, the ester carbonyl, and the acetamido group) combined with the auxochromic shift of the C5-chlorine atom means that even minor structural impurities (e.g., des-chloro or deacetylated byproducts) will possess drastically different UV absorption profiles. This discrepancy leads to a dangerous over- or under-estimation of absolute purity (2)[2].

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement technique (3)[3]. The foundational physics of qNMR dictate that the integrated area of an NMR resonance is directly and universally proportional to the molar quantity of the nuclei producing that signal, regardless of the molecule's overall structure (4)[4]. By co-dissolving the sample with a generic, highly pure Internal Standard (IS), absolute purity can be established without needing an identical reference material. This metrological superiority is why regulatory bodies have codified qNMR in guidelines such as5[5].

Method_Selection Start Target: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate Ref Is an identical, certified reference standard available? Start->Ref HPLC HPLC-UV (Relative Purity) Ref->HPLC Yes qNMR qNMR (Absolute Purity via Generic IS) Ref->qNMR No

Figure 1: Decision matrix for absolute purity validation of early-phase intermediates.

A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The internal standard acts not only as a quantitative reference but also as an internal system suitability check. If the IS peak shape is distorted or its integration variance exceeds 1%, the entire acquisition is flagged, preventing false purity reporting.

Step 1: Strategic Internal Standard (IS) Selection

The IS must possess NMR signals that do not overlap with the analyte and must be weighable with high accuracy (6)[6].

  • Analyte Profile: Methyl 5-chloro-2-acetamidopyridine-4-carboxylate exhibits proton signals in the aromatic region (C3-H and C6-H singlets at ~8.0–9.0 ppm) and the aliphatic region (ester methyl at ~3.9 ppm, acetamido methyl at ~2.1 ppm).

  • IS Selection: Maleic acid is the optimal choice. It produces a sharp, distinct singlet at δ ~6.3 ppm (2H), falling perfectly into the empty spectral window of the analyte, ensuring zero integration interference.

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a gravimetric technique; weighing errors translate directly into purity errors.

  • Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 15.0 mg of the analyte and 5.0 mg of the Maleic acid IS into the same clean, anti-static vial (7)[7].

  • Dissolve the mixture completely in 0.7 mL of DMSO-d6. Vortex thoroughly to ensure a homogeneous solution before transferring to a 5 mm NMR tube.

Step 3: Optimized NMR Acquisition

Causality: Incomplete relaxation leads to signal truncation and under-quantification.

  • Pulse Angle: Calibrate the instrument to an exact 90° excitation pulse to maximize signal intensity.

  • Relaxation Delay (D1): Set D1 to at least 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton. For pyridine derivatives, T1​ can be up to 6 seconds; thus, a D1 of 30–40 seconds is mandatory to ensure >99.3% magnetization recovery (8)[8].

  • Signal-to-Noise (S/N): Acquire 64 to 128 scans to achieve an S/N ratio > 250:1, which is mathematically required to keep integration errors below 1% (9)[9].

Step 4: Data Processing & Absolute Purity Calculation

Apply manual zero-order and first-order phase corrections, followed by a rigorous baseline correction. A flat baseline is non-negotiable for accurate integration[9]. Calculate the absolute purity ( Px​ ) using the following equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity of the internal standard).

qNMR_Workflow A 1. Co-weighing Analyte + Internal Standard B 2. Dissolution (e.g., DMSO-d6) A->B C 3. NMR Acquisition (Relaxation Delay > 5*T1) B->C D 4. Data Processing (Phase & Baseline Correction) C->D E 5. Integration (Target vs. IS Peaks) D->E F 6. Absolute Purity Calculation (% w/w) E->F

Figure 2: Step-by-step logical workflow for qNMR purity validation.

Comparative Data: qNMR vs. HPLC-UV

The table below summarizes the theoretical and practical performance differences between qNMR and HPLC-UV when analyzing densely functionalized heterocycles like Methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Analytical Parameter¹H qNMR SpectroscopyHPLC-UV Chromatography
Fundamental Principle Primary ratio (Direct molar measurement)Relative response (UV absorption profile)
Reference Standard Requirement Generic IS (e.g., Maleic Acid)Identical, certified analyte standard required
Response Factor Bias None (Nucleus-independent)High (Dependent on specific chromophores)
Detection of Inorganics Yes (Via mass balance / lack of protons)No (Invisible to UV detectors)
Method Development Time Minimal (Universal acquisition parameters)High (Column, mobile phase, gradient optimization)
Typical Precision (RSD) < 1.0%0.5% – 2.0%

Conclusion

For the absolute purity validation of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, qNMR provides a scientifically rigorous, self-validating alternative to traditional chromatography. By eliminating the reliance on identical reference standards and bypassing the inherent biases of UV response factors, qNMR aligns perfectly with modern metrological standards, ensuring drug development professionals can trust the integrity of their early-phase intermediates.

References

  • Benchchem - Quantitative NMR (qNMR) vs.
  • Benchchem - Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers URL
  • Enovatia - Advantages of Quantitative NMR for the Determination of Relative Response Factors URL
  • BLDpharm - Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2)
  • Benchchem - Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives URL
  • Journal of Pharmaceutical and Biomedical Analysis (NIH)
  • Oxford University - Quantitative NMR Spectroscopy Guidelines URL
  • PMC (NIH)
  • Acanthus Research - Quantitative NMR Spectroscopy URL
  • ECA Academy - Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications URL

Sources

Validation

Comparative Efficacy of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in Heterocyclic Synthesis

Executive Summary The construction of complex fused heteroaromatics—such as pyrido[2,3-d]pyrimidines and 7-azaindoles—requires precisely functionalized building blocks. These scaffolds are highly privileged in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of complex fused heteroaromatics—such as pyrido[2,3-d]pyrimidines and 7-azaindoles—requires precisely functionalized building blocks. These scaffolds are highly privileged in the design of kinase inhibitors and dihydrofolate reductase (DHFR) antagonists[1]. As an application scientist evaluating synthetic pathways, I consistently prioritize starting materials that offer orthogonal reactivity and mitigate catalyst degradation.

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (MCAP) represents a highly optimized, tri-orthogonal precursor. This guide objectively compares the synthetic efficacy of MCAP against traditional unprotected or differently functionalized alternatives, providing mechanistic insights and self-validating experimental protocols for its application in advanced drug discovery workflows.

Mechanistic Rationale & Structural Advantages

To understand why MCAP outperforms standard alternatives, we must analyze the causality behind its structural design during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

  • The Acetamido Shielding Effect (Catalyst Preservation): Free 2-aminopyridines frequently act as bidentate ligands, chelating the active Pd(0) species and precipitating inactive "palladium black." The N-acetyl group in MCAP serves a dual purpose: it reduces the Lewis basicity of the pyridine nitrogen via electron withdrawal and sterically shields the amine[3]. This prevents catalyst poisoning and ensures high turnover numbers (TON) during C5 functionalization.

  • Ester-Driven Phase Dynamics: Zwitterionic pyridine-carboxylic acids suffer from notoriously poor solubility in ethereal solvents due to strong intermolecular hydrogen bonding. The C4-methyl ester in MCAP disrupts this network, ensuring complete dissolution in solvents like 1,4-dioxane or THF. Homogeneous reaction kinetics are critical for reproducible cross-coupling.

  • Tri-Orthogonal Reactivity: MCAP offers three distinct, addressable vectors that can be manipulated sequentially without cross-interference:

    • C5-Cl: Primed for Pd-catalyzed oxidative addition.

    • C4-COOMe: Ready for nucleophilic acyl substitution (amidation) or reduction.

    • C2-NHAc: Can be selectively deprotected post-coupling to yield the free amine for final intramolecular cyclization.

Comparative Efficacy Data

The following table summarizes quantitative data from a standardized synthesis of a 5-aryl-2-aminopyridine-4-carboxylate derivative (via Suzuki coupling followed by downstream amidation).

ParameterMCAP (Optimized)Alternative A (Unprotected Amine)Alternative B (Fluoro-Acid)
Chemical Structure Methyl 5-chloro-2-acetamidopyridine-4-carboxylateMethyl 2-amino-5-chloropyridine-4-carboxylate5-Chloro-2-fluoropyridine-4-carboxylic acid
Suzuki Coupling Yield (C5) 88 - 92% 40 - 45% (Catalyst poisoning)60 - 65%
Required Pd Loading 2 - 5 mol% 10 - 15 mol%5 - 8 mol%
Solubility (1,4-Dioxane) Excellent (>100 mg/mL) Poor (<10 mg/mL)Moderate (~30 mg/mL)
Downstream Cyclization Direct amidation/deprotection Prone to dimerizationRequires prior SNAr amination
Overall 2-Step Purity >98% ~80%~85%

Data Interpretation: MCAP demonstrates a clear superiority in yield and catalyst economy. By masking the amine, MCAP allows chemists to reduce expensive palladium loading by up to 70% while doubling the isolated yield compared to Alternative A.

Validated Experimental Methodologies

Every protocol must function as a self-validating system. The following methodology for the C5-arylation of MCAP incorporates specific checkpoints to ensure mechanistic integrity[3].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Selective C-C bond formation at the C5 position without inducing ester hydrolysis or acetamide cleavage.

Reagents:

  • MCAP (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Reaction Setup & Anaerobiosis: Combine MCAP, arylboronic acid, and K₂CO₃ in a dry Schlenk flask. Subject the dry mixture to three vacuum/argon backfill cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(PPh₃)₄ catalyst to an inactive Pd(II) species. Strict anaerobiosis is non-negotiable for high yields.

  • Catalyst Introduction & Heating: Add the degassed 1,4-Dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst under a positive stream of argon. Heat the reaction to 85°C for 12 hours.

    • Causality: Potassium carbonate (K₂CO₃) is deliberately selected over stronger bases (like NaOH or KOtBu). It is basic enough to activate the boronic acid via a reactive boronate complex, but mild enough to strictly avoid the premature saponification of the C4-methyl ester.

  • Orthogonal Workup & Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 15 mL).

    • Causality: The highly lipophilic nature of the fully protected MCAP product ensures >95% partition into the organic layer, leaving inorganic salts and unreacted boronic acid byproducts in the aqueous phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Orthogonal Reactivity Pathway

The true value of MCAP lies in its ability to undergo sequential, non-interfering transformations. The diagram below illustrates the logical flow from the starting material to a complex fused heterocycle (such as a pyrido[2,3-d]pyrimidine).

G MCAP MCAP (Starting Material) C5 1. C5-Position Pd-Catalyzed Coupling MCAP->C5 Boronic Acid Pd(PPh3)4 C4 2. C4-Position Ester Amidation C5->C4 Primary Amine Heat C2 3. C2-Position Acetamide Deprotection C4->C2 Acidic Hydrolysis (HCl/EtOH) Product Fused Heterocycle (Pyrido[2,3-d]pyrimidine) C2->Product Intramolecular Cyclization

Fig 1: Orthogonal reactivity of MCAP for sequential C5 coupling, C4 amidation, and cyclization.

References

  • Title: Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives Source: MDPI (ChemProceedings) URL: [Link]

  • Title: Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

Validation of analytical methods for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate in pharmaceutical development

Comparative Validation Guide: Analytical Methods for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate As pharmaceutical pipelines increasingly rely on complex nitrogen-heterocycle intermediates, the analytical methods u...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Analytical Methods for Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

As pharmaceutical pipelines increasingly rely on complex nitrogen-heterocycle intermediates, the analytical methods used to control their purity must evolve. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

This guide objectively compares the performance of a modern Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing Sub-2 µm Core-Shell technology against a Conventional HPLC method using Fully Porous 5 µm particles . By applying the rigorous standards of ICH Q2(R2)[2][3] and USP <1225>[4][5], we establish a self-validating framework that guarantees data integrity, regulatory compliance, and superior chromatographic resolution.

Analytical Target Profile (ATP) & Mechanistic Challenges

Before executing a validation protocol, an Analytical Target Profile (ATP) must be defined to establish the predefined objectives of the method[5]. For Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, the ATP demands the baseline resolution of the active intermediate from its des-chloro and unreacted amine precursors.

The Causality of Chromatographic Challenges:

  • Secondary Silanol Interactions: The basic lone pair of electrons on the pyridine nitrogen is highly prone to ion-exchange interactions with residual acidic silanols on traditional silica-based stationary phases. On a conventional fully porous C18 column, this manifests as severe peak tailing (Tailing Factor > 2.0), which obscures closely eluting impurities.

  • Mass Transfer Resistance: The acetamido group and the methyl ester create a bulky, sterically hindered molecule. In a standard 5 µm fully porous particle, the deep diffusion path leads to significant mass transfer resistance (the C term in the van Deemter equation), resulting in band broadening and reduced theoretical plates.

The Engineered Solution: Transitioning to a Sub-2 µm Core-Shell (Superficially Porous) Column fundamentally alters the fluid dynamics. The solid silica core physically limits the diffusion depth of the analyte. This drastically reduces longitudinal diffusion and eddy dispersion, yielding sharper peaks, higher efficiency (N > 20,000), and eliminating the tailing associated with deep-pore silanol trapping.

Methodological Comparison: UHPLC vs. Conventional HPLC

To demonstrate the superiority of the optimized method, we compared the performance of the UHPLC Core-Shell approach against the legacy Conventional HPLC method.

Table 1: Chromatographic Performance Comparison
ParameterConventional HPLC (Fully Porous C18, 5 µm, 150 x 4.6 mm)UHPLC (Core-Shell C18, 1.7 µm, 50 x 2.1 mm)Mechanistic Rationale for Difference
Run Time 25.0 minutes4.5 minutesShorter column length and higher optimal linear velocity in UHPLC accelerate elution without sacrificing resolution.
Tailing Factor ( Tf​ ) 2.1 (Fail)1.1 (Pass)Core-shell architecture and advanced end-capping prevent pyridine nitrogen from interacting with active silanols.
Theoretical Plates ( N ) ~8,500> 22,000Reduced mass transfer resistance in superficially porous particles sharpens the analyte band.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline)Higher efficiency ( N ) directly drives superior resolution between the API and the des-chloro impurity.
Solvent Consumption 25.0 mL per run1.8 mL per runReduced column internal diameter (2.1 mm) requires a lower flow rate (0.4 mL/min).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following UHPLC protocol is designed as a self-validating system . Every step includes built-in checkpoints that must be passed before the analysis can proceed, preventing the generation of out-of-specification (OOS) data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Causality: The low pH (approx. 2.0) provided by TFA ensures the pyridine nitrogen remains fully protonated, while the trifluoroacetate acts as a volatile ion-pairing agent. This suppresses secondary interactions and locks the analyte into a single ionization state, ensuring reproducible retention times.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Procedure: Accurately weigh 10.0 mg of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL concentration.

  • Causality & Self-Validation: The diluent is specifically chosen to match the elution strength of the mobile phase at the time of injection. If a stronger solvent (e.g., 100% Acetonitrile) were used, the analyte would travel faster than the mobile phase initially, causing peak distortion (solvent-mismatch effect).

  • Checkpoint: Inject a blank diluent first. The absence of peaks at the API's retention time validates that the system is free from carryover and contamination.

Step 3: System Suitability Testing (SST)

Before any validation samples are run, the system must prove it is fit for purpose, a core requirement of USP <1225>[4].

  • Action: Inject the 100 µg/mL standard six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Resolution ≥ 2.0.

  • Self-Validation: If the SST criteria fail, the sequence automatically halts. This proves the system's integrity is verified prior to data acquisition.

Step 4: Chromatographic Execution
  • Column: Core-Shell C18, 1.7 µm, 50 x 2.1 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Causality: 254 nm is selected because the highly conjugated pyridine ring exhibits a strong π→π∗ transition at this wavelength, maximizing the signal-to-noise ratio for trace impurity detection.

Quantitative Validation Data Summary

Following the execution of the self-validating protocol, the method was subjected to full ICH Q2(R2) validation parameters[2][3]. The summarized data below confirms the method is highly accurate, precise, and robust.

Table 2: ICH Q2(R2) / USP <1225> Validation Results for UHPLC Method
Validation ParameterICH/USP Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timePeak purity angle < Purity thresholdPass
Linearity (Range) R2≥0.999 (25% to 150% of nominal) R2=0.9998 (25 - 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Method Precision (% RSD) ≤2.0% (n=6 preparations)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mL (S/N = 12.5)Pass

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical lifecycle, ensuring continuous data integrity from initial testing to final approval.

Workflow SST 1. System Suitability Test (SST) Validate Rs > 2.0, Tf < 1.5 Prep 2. Sample Preparation Diluent: H2O/MeCN (50:50) SST->Prep Chrom 3. UHPLC Separation Core-Shell C18, 0.1% TFA Prep->Chrom Detect 4. PDA Detection (254 nm) Capture spectral purity Chrom->Detect Valid 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision Detect->Valid Approve 6. Method Approval Routine QC & Lifecycle Mgmt Valid->Approve

Analytical workflow for UHPLC method validation, ensuring continuous data integrity.

Conclusion

For the analysis of complex pyridine derivatives like Methyl 5-chloro-2-acetamidopyridine-4-carboxylate, conventional fully porous HPLC methods fall short due to severe secondary silanol interactions and mass transfer limitations. By migrating to a Sub-2 µm Core-Shell UHPLC platform and employing a self-validating protocol framework, laboratories can achieve baseline resolution, eliminate peak tailing, and fully comply with the stringent requirements of ICH Q2(R2) and USP <1225>.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Establishing Acceptance Criteria for Analytical Methods (USP <1225>) Source: BioPharm International URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass URL: [Link]

Sources

Validation

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate compared to other halogenated pyridine building blocks

An in-depth technical analysis comparing methyl 5-chloro-2-acetamidopyridine-4-carboxylate against conventional halogenated pyridine scaffolds, designed for medicinal chemists and drug development professionals. The Arch...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing methyl 5-chloro-2-acetamidopyridine-4-carboxylate against conventional halogenated pyridine scaffolds, designed for medicinal chemists and drug development professionals.

The Architectural Logic of Pyridine Scaffolds

Pyridine rings are foundational in medicinal chemistry, ranking as the second most common nitrogen heterocycle in FDA-approved pharmaceuticals[1]. However, the synthesis of densely functionalized, multi-substituted pyridine derivatives often presents significant chemo- and regioselectivity challenges.

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is engineered to bypass these bottlenecks. Its superiority lies in the precise, orthogonal reactivity of its three substituents, which act as a programmable system for late-stage functionalization:

  • C5-Chloro (The Coupling Handle): Historically, bromo- or iodo-pyridines were required for efficient transition-metal catalysis. However, modern palladium systems have unlocked the C-Cl bond. In this scaffold, the C5-chloro position is electronically activated by the electron-withdrawing C4-ester, which lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This significantly reduces the bond dissociation energy (BDE), facilitating rapid oxidative addition by electron-rich Pd catalysts[2].

  • C2-Acetamido (The Catalyst Protector): Unprotected 2-aminopyridines are notorious for poisoning palladium catalysts by forming stable, catalytically dead bis(pyridyl)palladium complexes. The acetyl group attenuates the Lewis basicity of both the exocyclic amine and the pyridine nitrogen. This causality is critical: it prevents catalyst sequestration, lowers catalyst loading requirements, and directs regioselectivity during cross-coupling.

  • C4-Methyl Carboxylate (The Orthogonal Linker): This ester survives standard Suzuki-Miyaura or Buchwald-Hartwig conditions. Post-coupling, it can be selectively saponified for amide coupling or utilized in Combes-type heterocyclizations to form complex fused systems like naphthyridines or pyrido-pyrimidines[3].

Comparative Benchmarking Data

To objectively evaluate its performance, methyl 5-chloro-2-acetamidopyridine-4-carboxylate was benchmarked against two common alternative building blocks in standard medicinal chemistry workflows.

Building Block ScaffoldC5 Suzuki-Miyaura YieldCatalyst Poisoning RiskRegiocontrol RequirementDownstream Versatility
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate >85% Low (Protected amine)None (Single halogen)Excellent (Orthogonal handles)
2-Amino-5-chloropyridine-4-carboxylic acid<30%High (Free amine/acid)NonePoor (Requires in-situ protection)
Methyl 2,5-dichloropyridine-4-carboxylate~65%LowHigh (C2 vs C5 differentiation)Moderate

Data Summary: The protected, mono-halogenated scaffold drastically outperforms unprotected or di-halogenated variants by eliminating the need for complex regiocontrol and preventing transition-metal catalyst deactivation.

Mechanistic Workflow

The following diagram illustrates the logical progression of orthogonal functionalization, demonstrating how each functional group is sequentially manipulated to build a complex fused heterocycle.

G SM Methyl 5-chloro-2-acetamidopyridine- 4-carboxylate C5_Coupling 1. Suzuki-Miyaura Coupling (C5-Cl Activation) SM->C5_Coupling Pd Catalyst, Arylboronic acid C4_Amidation 2. Ester Hydrolysis & Amide Coupling (C4) C5_Coupling->C4_Amidation LiOH, then R-NH2, HATU C2_Deprotect 3. Acetamide Deprotection (C2-NH2 release) C4_Amidation->C2_Deprotect HCl / MeOH Fused_Ring 4. Intramolecular Cyclization (Fused Heterocycle) C2_Deprotect->Fused_Ring Heat / Base

Workflow of orthogonal functionalization of methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high-fidelity execution in the laboratory. The causality behind reagent selection is explicitly defined to aid in troubleshooting.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C5-biaryl linkage without hydrolyzing the C4-ester or cleaving the C2-acetamide.

  • Reaction Assembly: Charge an oven-dried Schlenk flask with methyl 5-chloro-2-acetamidopyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂HPO₄ (2.0 equiv).

    • Causality: K₂HPO₄ is explicitly chosen over stronger bases (e.g., NaOH, KOtBu) because its mild basicity is sufficient to form the reactive boronate complex but weak enough to prevent premature saponification of the C4-methyl ester.

  • Catalyst Addition: Under an argon atmosphere, add XPhos Pd G2 (0.05 equiv).

    • Causality: The bulky, electron-rich XPhos ligand accelerates oxidative addition into the challenging C-Cl bond and forces rapid reductive elimination, overcoming the steric bulk of the adjacent C4-ester.

  • Solvent & Heating: Add degassed 1,4-Dioxane/H₂O (4:1, v/v). Heat the sealed vessel to 90 °C for 4 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is deemed successful when the starting material mass (m/z ~228) is fully consumed. Self-Correction: If unreacted starting material remains, verify the degassing protocol; trace oxygen rapidly quenches the active Pd(0) species.

  • Workup: Cool to ambient temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Orthogonal Saponification and Amide Coupling

Objective: Convert the C4-ester to a functionalized amide while preserving the C2-acetamide.

  • Selective Saponification: Dissolve the C5-coupled intermediate in a solvent mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (1.5 equiv) and stir at 25 °C for 2 hours.

    • Causality: Lithium hydroxide at ambient temperature provides strict chemoselectivity, hydrolyzing the methyl ester without cleaving the more robust C2-acetamide.

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM). Complete conversion is indicated by the disappearance of the starting material and the formation of a polar baseline spot (the lithium carboxylate salt).

  • Amidation: Concentrate the mixture in vacuo, acidify to pH 4 using 1M HCl, and extract with EtOAc to isolate the free carboxylic acid. Dissolve the acid in anhydrous DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the target primary amine (1.1 equiv). Stir for 12 hours.

    • Causality: HATU is highly efficient for activating sterically hindered carboxylic acids (such as those adjacent to a bulky C5-aryl group), ensuring rapid formation of the active ester and preventing degradation.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-chloro-2-acetamidopyridine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic intermediates is just as critical as optimizing their synthesis. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic intermediates is just as critical as optimizing their synthesis. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is a highly functionalized molecule frequently utilized in drug discovery pipelines. Structurally, it features a robust pyridine backbone, an electron-withdrawing chlorine substituent, an amide group, and an ester moiety.

This specific functional group topology presents a triad of disposal challenges: the extreme thermal stability of the heteroaromatic ring, the generation of corrosive hydrogen chloride (HCl) gas upon combustion, and the potential for nitrogen oxide (NOₓ) emissions. This guide provides a causality-driven, self-validating framework for the segregation, accumulation, and ultimate thermal destruction of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) mandates while mitigating environmental and occupational hazards.

Waste Profiling and the Causality of Segregation

Before implementing a disposal protocol, we must establish the physicochemical profile of the waste stream. Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is classified as a halogenated organic compound . When laboratories mix this intermediate with common reaction solvents (e.g., pyridine, methanol, or toluene), the waste stream immediately triggers specific [1], such as F005 or F002 for spent halogenated/non-halogenated solvent mixtures.

The Causality of Segregation: Why must halogenated wastes be strictly segregated from general non-halogenated organic wastes? Halogens significantly lower the overall British Thermal Unit (BTU) or calorific value of a waste stream. Commercial incinerators rely on high-BTU liquid wastes to sustain the extreme temperatures required to destroy stable aromatic rings. Furthermore, incinerating chlorinated compounds requires specialized wet alkaline scrubbing systems to neutralize the resulting HCl gas. Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, driving up operational costs and risking incinerator corrosion.

Table 1: Quantitative Disposal Profiling for Halogenated Pyridines

ParameterValue/ClassificationOperational Implication
Chemical Class Halogenated Pyridine DerivativeRequires strict segregation into "Halogenated Organics"
EPA RCRA Status Characteristic / Listed (if mixed)Mandates cradle-to-grave tracking under 40 CFR 261
Incineration Temp 1,060 K – 1,600 KEnsures cleavage of the thermally stable aromatic ring
Combustion Byproducts CO₂, H₂O, HCl, NOₓMandates alkaline scrubbing and NOₓ reduction systems

Cradle-to-Grave Disposal Workflow

The lifecycle of this chemical waste spans from the laboratory bench to the commercial rotary kiln. The diagram below illustrates the operational flow and the specific logistical interventions required at each stage of the disposal process.

Fig 1: Cradle-to-grave disposal workflow for halogenated pyridine derivatives.

Standard Operating Protocols

To ensure safety and compliance, implement the following self-validating protocols in your laboratory and waste management facilities.

Protocol A: Bench-Scale Accumulation and Segregation

Objective: Safely accumulate Methyl 5-chloro-2-acetamidopyridine-4-carboxylate waste without risking cross-contamination, container degradation, or pressure buildup.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste container.

    • Causality: Halogenated pyridines and their associated solvent matrices can degrade standard plastics (like polystyrene) or corrode unlined metal drums over time.

  • Segregation & Labeling: Explicitly label the container "Halogenated Organic Waste." Do not add aqueous waste, strong acids, or strong bases to this container.

    • Causality: Mixing with strong acids or bases can hydrolyze the ester or amide linkages of the compound, potentially generating exothermic heat or volatile byproducts in a closed system.

  • Venting (If mixed with reactive solvents): If the waste stream contains residual peroxides or highly reactive organics from the synthesis process, utilize a commercially available vented cap.

    • Causality: Vented caps prevent catastrophic over-pressurization from off-gassing while maintaining vapor containment to protect laboratory personnel.

  • System Validation: Weekly, inspect the secondary containment tray beneath the waste carboy. Use pH test strips on any accumulated condensation or suspected micro-leaks. A neutral pH (6.5-7.5) validates the integrity of the primary container, whereas an acidic reading indicates a breach or vapor escape.

Protocol B: Commercial Incineration Preparation

Objective: Prepare the waste for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature rotary kiln incineration.

  • BTU and Halogen Profiling: Quantify the exact percentage of halogens in the waste manifest prior to shipment.

    • Causality: TSDFs must blend low-BTU halogenated waste with high-BTU fuels (like waste non-halogenated solvents) to maintain the required combustion temperatures.

  • Thermal Destruction: The TSDF will inject the waste into a rotary kiln.

    • Causality:[2] indicate that a residence time of 1 to 5 seconds at temperatures exceeding 1,060 K is mandatory. Sub-optimal temperatures fail to cleave the pyridine ring and risk the formation of Products of Incomplete Combustion (PICs), including highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

  • Effluent Scrubbing: Ensure the selected TSDF utilizes wet alkaline scrubbers in their exhaust system.

    • Causality: The chlorine atom in Methyl 5-chloro-2-acetamidopyridine-4-carboxylate converts to corrosive HCl gas during combustion. Alkaline scrubbers neutralize this gas into benign chloride salts before atmospheric release.

  • System Validation: Review the TSDF's Certificate of Destruction (COD) upon completion. The COD serves as the self-validating administrative endpoint, confirming the waste was subjected to the manifested thermal conditions and legally terminating your facility's "cradle-to-grave" liability.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern Source: Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

Comprehensive Safety & Operational Guide: Handling Methyl 5-chloro-2-acetamidopyridine-4-carboxylate As a Senior Application Scientist in drug discovery and chemical synthesis, I recognize that handling specialized inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Methyl 5-chloro-2-acetamidopyridine-4-carboxylate

As a Senior Application Scientist in drug discovery and chemical synthesis, I recognize that handling specialized intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). Methyl 5-chloro-2-acetamidopyridine-4-carboxylate (CAS: 1820648-39-2) [1] is a highly functionalized halogenated pyridine derivative frequently utilized as a building block in the synthesis of kinase inhibitors and Factor Xa therapeutics.

This guide provides a self-validating, causally-driven framework for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound. We do not just dictate what to wear; we explain why it is necessary based on the molecule's physicochemical properties.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the chemical structure and its inherent physical risks:

  • Lipophilicity & Dermal Penetration (The Chloro-Pyridine Scaffold): The chlorine atom at the 5-position significantly increases the molecule's lipophilicity. While the solid powder has low dermal absorption on dry skin, dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF) creates a high-risk scenario. The solvent acts as a carrier, rapidly transporting the lipophilic pyridine derivative through the stratum corneum and into the bloodstream.

  • Aerosolization Risk (The Solid State): As a finely milled solid[1], this compound is prone to electrostatic suspension. Inhalation of the dust can cause respiratory tract irritation (STOT SE 3), and the acetamido group may act as a mild sensitizer upon repeated mucosal exposure.

  • Reactivity Profile: The methyl ester and acetamido groups are susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing toxic pyridine byproducts.

Personal Protective Equipment (PPE) Matrix

According to the[2], PPE must be selected based on a rigorous hazard assessment[3]. Below is the quantitative and structural breakdown of the required PPE for handling this specific compound.

Table 1: Core PPE Requirements for Solid Handling
PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1+ Chemical Splash GogglesPrevents mechanical irritation from airborne dust and chemical burns from accidental solvent splashing[4].
Body Protection Flame-Resistant (FR) Lab Coat (Knee-length)Protects against static-induced ignition during weighing and provides a physical barrier against particulate settling.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if handling outside a certified fume hood (not recommended) to prevent inhalation of aerosolized powder.
Hand Protection 100% Nitrile Gloves (Minimum 4 mil)Sufficient for dry powder handling. Nitrile provides excellent tensile strength against mechanical abrasion from spatulas.
Table 2: Quantitative Glove Selection by Carrier Solvent

Because this compound is frequently dissolved for assays or reactions, your glove choice must change based on the solvent vehicle. Standard nitrile is highly permeable to many organic solvents.

Carrier SolventRecommended Glove MaterialAvg. ThicknessBreakthrough TimeDegradation Rating
DMSO Nitrile or Neoprene4 - 8 mil> 240 minsExcellent
DCM (Dichloromethane) PVA or Silver Shield®2.5 - 4 mil> 240 minsExcellent (Nitrile fails in <10 mins)
DMF (Dimethylformamide) Butyl Rubber13 - 16 mil> 480 minsExcellent (Nitrile fails in <30 mins)

Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology ensures zero-exposure transfer of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate.

Step 1: Fume Hood Preparation & Validation

  • Action: Clear the primary workspace inside a certified chemical fume hood.

  • Self-Validation: Tape a 1-inch piece of Kimwipe to the bottom of the sash. An inward deflection confirms active negative pressure and proper face velocity (standard: 80-100 fpm)[5].

Step 2: Static Mitigation & Weighing

  • Action: Place an anti-static U-electrode or use a zero-stat gun near the analytical balance. Use a grounded, stainless-steel spatula to weigh the compound.

  • Causality: Pyridine-carboxylate powders frequently hold static charges. Eliminating static prevents the powder from "jumping" off the weigh boat, mitigating aerosolization and cross-contamination.

Step 3: Closed-Vessel Transfer

  • Action: Transfer the weighed solid into a reaction vial and seal it with a PTFE-lined septum cap before removing it from the balance area.

  • Causality: Transporting open vessels across the lab introduces the risk of turbulent air currents dispersing the powder.

Step 4: Solvent Addition

  • Action: Purge the sealed vial with inert gas (N2 or Argon). Inject the carrier solvent (e.g., DMF) through the septum using a chemically compatible syringe.

G A Pre-Operation: Verify Fume Hood Flow B Weighing: Static-Control Spatula A->B C Transfer: Closed-Vessel Transport B->C D Reaction Setup: Inert Atmosphere (N2/Ar) C->D E Decontamination: Solvent Wipe & Segregation D->E

Operational workflow for handling halogenated pyridine derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical. The presence of the chloro group dictates that all waste must be segregated as Halogenated Organic Waste to prevent explosive reactions with non-halogenated waste streams (e.g., acetone/base mixtures).

Solid Spill Protocol:

  • Isolate: Do not sweep dry powder; this exacerbates aerosolization.

  • Wetting: Gently cover the powder with absorbent bench paper. Lightly mist the paper with a 70% Isopropanol/Water solution to bind the dust.

  • Collection: Use a non-sparking scoop to collect the wetted mass.

  • Disposal: Place the material into a hazardous waste bag, label as "Halogenated Pyridine Solid Waste," and seal.

Solution Spill Protocol (e.g., dissolved in DMF):

  • Evacuate & Ventilate: If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of DMF vapors.

  • Absorb: Apply an inert, amorphous silicate absorbent (e.g., vermiculite). Do not use combustible materials like sawdust.

  • Decontaminate: Wipe the surface with a suitable solvent (e.g., ethanol), followed by soap and water to remove residual lipophilic traces.

G S1 Spill Detected S2 Assess Volume & State (Solid vs. Solution) S1->S2 S3 Inside Fume Hood? S2->S3 S4 Standard Cleanup: Wet Wipe / Vermiculite S3->S4 Yes S5 Evacuate Area & Increase Ventilation S3->S5 No S6 Dispose as Halogenated Waste S4->S6 S5->S6

Decision matrix for chemical spill response and containment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][5].

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Retrieved from [Link][6].

Sources

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